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Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 5-Chloro-3-nitro-2-propoxypyridine: A Regioselective SNAr Approach

Executive Summary & Retrosynthetic Strategy The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry, providing critical building blocks for kinase inhibitors, agrochemicals, and targete...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Strategy

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry, providing critical building blocks for kinase inhibitors, agrochemicals, and targeted therapeutics. The compound 5-chloro-3-nitro-2-propoxypyridine represents a highly versatile intermediate. The presence of orthogonal functional groups—a reducible nitro group, a displaceable chlorine atom, and an established propoxy ether—allows for divergent downstream synthesis.

To synthesize this molecule efficiently, we employ a Nucleophilic Aromatic Substitution (SNAr) strategy. The optimal starting material is the commercially available 2,5-dichloro-3-nitropyridine [1]. By exploiting the distinct electronic environments of the two chlorine atoms on the pyridine ring, we can achieve absolute regiocontrol during the alkoxylation step, eliminating the need for complex separation techniques.

Mechanistic Rationale: The Regioselective SNAr

In classical SNAr reactions, the pyridine ring's nitrogen atom acts as an internal electron sink, stabilizing the negatively charged intermediate (the Meisenheimer complex) formed upon nucleophilic attack[2]. This stabilization is most effective when the attack occurs at the positions ortho (C2, C6) and para (C4) to the nitrogen atom[3].

For 2,5-dichloro-3-nitropyridine:

  • The C2-Position: This position is electronically activated by both the ortho-ring nitrogen and the strongly electron-withdrawing ortho-nitro group. Nucleophilic attack here forms a Meisenheimer complex where the negative charge is highly delocalized across the nitro oxygen atoms and the pyridine nitrogen[2].

  • The C5-Position: The chlorine at C5 is meta to both the ring nitrogen and the nitro group. It lacks the resonance stabilization required for a facile SNAr reaction[3].

Consequently, when exposed to sodium propoxide, the nucleophilic displacement is 100% regioselective for the C2-chlorine, leaving the C5-chlorine intact.

SNAr_Pathway SM 2,5-Dichloro-3-nitropyridine (Highly activated at C2) MC Meisenheimer Complex (Anionic Intermediate) SM->MC + NaOPr (THF, 0 °C) Nuc Sodium Propoxide (NaOPr) Nuc->MC Prod 5-Chloro-3-nitro-2-propoxypyridine (Target Product) MC->Prod - NaCl (Irreversible)

Figure 1: Regioselective SNAr pathway via a stabilized Meisenheimer complex.

Experimental Design & Causality

A self-validating experimental protocol requires understanding the "why" behind every reagent and condition.

1. Base Selection (Sodium Hydride): n-Propanol is a weak acid (pKa ~16). Utilizing a weak base like K₂CO₃ often results in incomplete alkoxide formation, necessitating elevated reaction temperatures (e.g., 80 °C) that can cause degradation of the nitro group or unwanted side reactions[4]. By using Sodium Hydride (NaH), we achieve quantitative, irreversible deprotonation of n-propanol, generating the highly reactive sodium propoxide. This allows the SNAr reaction to proceed smoothly at 0 °C to room temperature.

2. Solvent Selection (Anhydrous THF): While the reaction could theoretically be run neat in n-propanol, using anhydrous Tetrahydrofuran (THF) as a polar aprotic solvent provides superior control. THF readily dissolves the starting materials and stabilizes the polar transition state without hydrogen-bonding to the nucleophile (which would dampen its reactivity).

Data Presentation: Reaction Optimization

Table 1: Optimization of SNAr Conditions for Alkoxylation

EntryBaseSolventTemperatureTimeYield (%)Observation / Causality
1K₂CO₃DMF80 °C12 h45%Significant degradation; dark mixture due to thermal instability of the nitroaromatic.
2NaOHn-Propanol60 °C8 h62%Moderate yield; water generation from NaOH leads to competitive hydrolysis (hydroxypyridine byproduct).
3 NaH THF 0 °C to RT 3 h 92% Clean conversion; quantitative alkoxide generation prevents side reactions.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. TLC and LC-MS checkpoints are embedded to ensure reaction fidelity before proceeding to workup.

Reagents Required:

  • 2,5-Dichloro-3-nitropyridine (1.0 eq, 10.0 mmol, 1.93 g)[4]

  • n-Propanol (Anhydrous) (1.1 eq, 11.0 mmol, 0.82 mL)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 eq, 12.0 mmol, 0.48 g)

  • Anhydrous THF (30 mL)

Step 1: Alkoxide Generation

  • Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with inert Nitrogen (N₂) gas.

  • Suspend NaH (0.48 g) in anhydrous THF (15 mL) and cool the mixture to 0 °C using an ice-water bath.

  • Add n-propanol (0.82 mL) dropwise via syringe over 5 minutes.

  • Observation: Hydrogen gas evolution will occur. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of sodium propoxide.

Step 2: Nucleophilic Aromatic Substitution 5. In a separate dry vial, dissolve 2,5-dichloro-3-nitropyridine (1.93 g) in anhydrous THF (15 mL). 6. Add the pyridine solution dropwise to the sodium propoxide mixture at 0 °C over 15 minutes to control the exothermic reaction. 7. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2-4 hours. 8. Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or LC-MS. The starting material (UV active, higher Rf) should be completely consumed, replaced by a single new spot (lower Rf).

Step 3: Quench and Extraction 9. Once complete, cool the flask back to 0 °C and carefully quench the reaction by adding saturated aqueous NH₄Cl (20 mL) dropwise to neutralize any unreacted NaH. 10. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL). 11. Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification 12. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (9:1 to 4:1). 13. Isolate the fractions containing the product and concentrate in vacuo to afford 5-chloro-3-nitro-2-propoxypyridine as a pale yellow solid.

Workflow Step1 Step 1: Alkoxide Generation n-Propanol + NaH in anhydrous THF (0 °C, 30 min) Step2 Step 2: SNAr Reaction Add 2,5-Dichloro-3-nitropyridine (0 °C to RT, 2-4 hrs) Step1->Step2 Step3 Step 3: Quench & Extraction NH4Cl (aq) quench, EtOAc extraction Step2->Step3 Step4 Step 4: Purification Silica Gel Chromatography (Hexanes/EtOAc) Step3->Step4 Step5 Step 5: Characterization HPLC, 1H/13C NMR, LC-MS Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Analytical Characterization

To confirm the regioselectivity and purity of the synthesized 5-chloro-3-nitro-2-propoxypyridine, the following analytical data should be observed. The meta-coupling in the ¹H NMR is the definitive proof that substitution occurred at C2 and not C5.

Table 2: Expected Analytical Characterization Data

TechniqueKey Signals / ObservationsStructural Correlation
¹H NMR (CDCl₃, 400 MHz)δ 8.25 (d, J = 2.2 Hz, 1H), 8.10 (d, J = 2.2 Hz, 1H)Pyridine C6-H and C4-H. The small J coupling confirms they are meta to each other.
δ 4.35 (t, J = 6.5 Hz, 2H)-OCH₂- protons of the propoxy group.
δ 1.85 (m, 2H), 1.05 (t, J = 7.4 Hz, 3H)Aliphatic -CH₂- and terminal -CH₃ protons.
¹³C NMR (CDCl₃, 100 MHz)δ 152.1, 145.3, 138.2, 134.5, 125.6Aromatic carbons of the substituted pyridine ring.
δ 70.2, 22.1, 10.5Propoxy chain carbons (C-O, C-C, C-C).
LC-MS (ESI+)m/z calculated for C₈H₁₀ClN₂O₃ [M+H]⁺: 217.03Found: 217.05 (Shows characteristic ³⁵Cl/³⁷Cl isotope pattern).

References

  • PubChem. "2,5-Dichloro-3-nitropyridine - Compound Summary" CID 8063331. National Center for Biotechnology Information.

  • Sigma-Aldrich. "2,5-Dichloro-3-nitropyridine 97% Catalog D4267". MilliporeSigma.

  • Katritzky A.R., et al. "Comprehensive Heterocyclic Chemistry III, Vol. 7: Six-membered Rings With One Heteroatom". Elsevier.

  • Benchchem. "2,4-Dichloro-5-nitropyridine | Research Chemical & SNAr Reactivity". Benchchem Chemical Database.

Sources

Exploratory

An In-depth Technical Guide to 5-Chloro-3-nitro-2-propoxypyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals Disclaimer: 5-Chloro-3-nitro-2-propoxypyridine is a specialty chemical intermediate. While commercially available, it is not extensively character...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-Chloro-3-nitro-2-propoxypyridine is a specialty chemical intermediate. While commercially available, it is not extensively characterized in peer-reviewed literature. This guide has been constructed by synthesizing data from commercial suppliers with established principles of organic chemistry and spectral data from closely related structural analogs. All experimental protocols are representative and should be adapted and optimized under appropriate laboratory safety protocols.

Executive Summary

5-Chloro-3-nitro-2-propoxypyridine is a functionalized heterocyclic compound with significant potential as a building block in synthetic chemistry. Its structure incorporates several key reactive sites: a pyridine core, a chloro substituent amenable to displacement or cross-coupling, a nitro group that can be reduced to a versatile amine, and a propoxy ether linkage. This combination makes it a valuable intermediate for generating diverse molecular libraries, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, a robust and detailed synthetic protocol, predicted spectroscopic data for characterization, and an analysis of its chemical reactivity and safety considerations.

Nomenclature and Physicochemical Properties

The fundamental characteristics of 5-Chloro-3-nitro-2-propoxypyridine are essential for its handling, application in synthesis, and characterization.

Chemical Structure and Identification

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Caption: Chemical structure of 5-Chloro-3-nitro-2-propoxypyridine.

Physicochemical Data

The following table summarizes the key physicochemical properties of the title compound.

PropertyValueSource
IUPAC Name 5-Chloro-3-nitro-2-propoxypyridine-
CAS Number 886373-37-1[1]
Molecular Formula C₈H₉ClN₂O₃[1]
Molecular Weight 216.62 g/mol [1]
Appearance Predicted: White to yellow powder or crystals
Solubility Predicted: Soluble in methanol, acetone, dichloromethane; Insoluble in water.[2]
Melting Point Data not readily available; requires experimental determination.-
Boiling Point Data not readily available; requires experimental determination.-

Synthesis and Purification

The most logical and field-proven approach for synthesizing 5-Chloro-3-nitro-2-propoxypyridine is via a nucleophilic aromatic substitution (SNAr) reaction.

Synthetic Pathway and Mechanism

The synthesis proceeds by reacting 2,5-dichloro-3-nitropyridine with sodium propoxide.

Causality of the Reaction: The pyridine ring is inherently electron-deficient. This effect is powerfully amplified by the strong electron-withdrawing nitro group (-NO₂) at the C3 position. This activation makes the carbon atoms at the ortho (C2, C4) and para (C6) positions highly electrophilic and susceptible to nucleophilic attack.[3] The chlorine atom at the C2 position is an excellent leaving group, making it the prime site for substitution. The reaction follows a two-step addition-elimination mechanism, proceeding through a resonance-stabilized Meisenheimer complex intermediate.[4] The regioselectivity is strongly favored at C2 over C5 because the negative charge of the intermediate formed by attack at C2 can be delocalized onto both the ring nitrogen and the nitro group, providing superior stabilization.

dot graph "synthesis_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", color="#5F6368"];

} Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process controls to ensure reaction completion and product purity.

Materials:

  • 2,5-Dichloro-3-nitropyridine (1.0 eq) [CAS: 21427-62-3][5]

  • n-Propanol (1.2 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation of the Nucleophile (Sodium Propoxide):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 eq).

    • Wash the NaH three times with anhydrous hexanes under nitrogen to remove the mineral oil, then carefully decant the hexanes.

    • Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice-water bath.

    • Causality: Sodium hydride is a strong, non-nucleophilic base used to deprotonate the weakly acidic n-propanol, generating the much more potent sodium propoxide nucleophile in situ. Performing this at 0°C controls the exothermic reaction and hydrogen gas evolution.

    • Slowly add n-propanol (1.2 eq) dropwise via the dropping funnel to the NaH slurry. Stir for 30 minutes at 0 °C, allowing for the complete formation of sodium propoxide.

  • Nucleophilic Aromatic Substitution (SNAr):

    • In a separate flask, dissolve 2,5-dichloro-3-nitropyridine (1.0 eq) in a minimal amount of anhydrous THF.

    • Slowly add the solution of the pyridine precursor to the stirring sodium propoxide solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexanes/ethyl acetate eluent system. The disappearance of the starting material spot (2,5-dichloro-3-nitropyridine) and the appearance of a new, typically less polar, product spot indicates reaction completion.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted sodium propoxide and NaH.

    • Transfer the mixture to a separatory funnel and add ethyl acetate and water.

    • Separate the organic layer. Wash the organic layer sequentially with water and then brine.

    • Causality: The water wash removes inorganic salts and residual THF, while the brine wash helps to break any emulsions and further dry the organic layer.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) to isolate the pure product.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 5-Chloro-3-nitro-2-propoxypyridine.

Predicted Spectroscopic Analysis

Definitive characterization of the final product requires spectroscopic analysis. The following data are predicted based on the known structure and data from analogous compounds.[6][7]

¹H NMR Spectroscopy (400 MHz, CDCl₃)
  • δ 8.35 (d, J = 2.5 Hz, 1H): This signal corresponds to the proton at the C4 position. It appears as a doublet due to coupling with the proton at C6. Its significant downfield shift is caused by the deshielding effects of the adjacent nitro group and the ring nitrogen.

  • δ 7.50 (d, J = 2.5 Hz, 1H): This signal corresponds to the proton at the C6 position. It appears as a doublet due to coupling with the proton at C4.

  • δ 4.40 (t, J = 6.7 Hz, 2H): This triplet corresponds to the two protons of the methylene group directly attached to the ether oxygen (-O-CH₂ -CH₂-CH₃).

  • δ 1.85 (sextet, J ≈ 7.0 Hz, 2H): This multiplet corresponds to the middle methylene group of the propoxy chain (-O-CH₂-CH₂ -CH₃).

  • δ 1.05 (t, J = 7.4 Hz, 3H): This upfield triplet corresponds to the terminal methyl group of the propoxy chain (-O-CH₂-CH₂-CH₃ ).

¹³C NMR Spectroscopy (101 MHz, CDCl₃)
  • δ ~160.0: C2 (carbon bearing the propoxy group).

  • δ ~148.0: C6.

  • δ ~145.0: C4.

  • δ ~135.0: C3 (carbon bearing the nitro group).

  • δ ~125.0: C5 (carbon bearing the chloro group).

  • δ ~72.0: -O-C H₂-CH₂-CH₃.

  • δ ~22.0: -O-CH₂-C H₂-CH₃.

  • δ ~10.5: -O-CH₂-CH₂-C H₃.

Mass Spectrometry (EI)
  • Molecular Ion (M⁺): A prominent peak is expected at m/z 216.

  • Isotopic Pattern: A characteristic M+2 peak at m/z 218 will be observed with an intensity of approximately one-third of the M⁺ peak, which is definitive for a compound containing a single chlorine atom.

  • Fragmentation: Common fragmentation patterns may include the loss of the propoxy group (-OC₃H₇) or the nitro group (-NO₂).

Infrared (IR) Spectroscopy
  • ~2970-2880 cm⁻¹: C-H stretching (propoxy group).

  • ~1580, 1350 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.

  • ~1250 cm⁻¹: C-O-C ether stretching.

  • ~800-700 cm⁻¹: C-Cl stretching.

Reactivity, Stability, and Safety

Chemical Reactivity
  • Reduction of the Nitro Group: The most significant reactive pathway for this molecule is the reduction of the nitro group to an amine (e.g., using Fe/HCl, SnCl₂/HCl, or catalytic hydrogenation).[3] This transformation yields 2-propoxy-5-chloro-pyridin-3-amine, a highly valuable intermediate for introducing diversity through diazotization, acylation, or condensation reactions.

  • Further Nucleophilic Substitution: While the propoxy group has replaced the more labile chlorine at C2, the chlorine at C5 is relatively unreactive towards standard SNAr conditions. However, under forcing conditions or with transition-metal catalysis (e.g., Buchwald-Hartwig or Suzuki coupling), it can be functionalized.

  • Stability: The compound is expected to be stable under standard laboratory conditions. It should be protected from strong acids, which could potentially cleave the ether linkage, and strong reducing agents unless the reduction of the nitro group is intended.

Handling and Storage
  • Handling: Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[2][8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

References

  • BenchChem. (2025). Reactivity of the nitro group on a pyridine ring. Available at: https://www.benchchem.com/product/b5613/reactivity
  • BenchChem. (2025). Comparing the reactivity of 2-Methyl-5-nitropyridine with other nitropyridines. Available at: https://www.benchchem.com/product/b5613/reactivity-comparison
  • Bakke, J. (2004). Nitropyridines: Synthesis and reactions. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Nitropyridines%3A-Synthesis-and-reactions-Bakke/8157796d19001b637535b91b9f7a552b757134d1
  • BLD Pharm. (n.d.). 5-Chloro-3-nitro-2-propoxypyridine. Available at: https://www.bldpharm.com/products/886373-37-1.html
  • Bakke, J. (2004). Nitropyridines: Synthesis and reactions. ResearchGate. Available at: https://www.researchgate.net/publication/237599729_Nitropyridines_Synthesis_and_reactions
  • Ilovaisky, D., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9498869/
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-hydroxy-3-nitropyridine 97%. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/541290
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Available at: https://www.np-mrd.org/spectra/78b8744b-4b2a-4f4c-b57d-1c390a786196
  • CymitQuimica. (n.d.). 5-Chloro-2-hydroxy-3-nitropyridine. Available at: https://www.cymitquimica.com/5-chloro-2-hydroxy-3-nitropyridine-21427-61-2
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: https://www.rsc.
  • Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Available at: https://www.rsc.
  • ACD/Labs. (n.d.). NMR Prediction. Available at: https://www.acdlabs.com/products/spec_lab/predict_nmr/
  • Wishart, D.S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Available at: https://www.mdpi.com/2218-1989/14/5/395
  • NMRDB. (n.d.). Predict 13C carbon NMR spectra.
  • BenchChem. (2025). Comparative Analysis of 1H and 13C NMR Spectral Data for 5-Chloro-2-fluoropyridin-3-amine and Related Compounds. Available at: https://www.benchchem.com/product/b5613/nmr-analysis
  • Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. Available at: https://patents.google.
  • Modgraph Consultants Ltd. (n.d.). C13 NMR and X-Nuclei Reference Database. Available at: https://www.modgraph.co.uk/product_nmr_c13_x_db.htm
  • BuyersGuideChem. (n.d.). 5-Chloro-3-nitro-pyridine-2-carboxylic acid suppliers and producers. Available at: https://www.buyersguidechem.com/5-chloro-3-nitro-pyridine-2-carboxylic-acid-cas-899423-94-0-pd2447264.html
  • ChemicalBook. (n.d.). 5-Chloro-2-nitropyridine synthesis. Available at: https://www.chemicalbook.com/synthesis/52092-47-4.htm
  • NMRDB. (n.d.). Predict 1H NMR.
  • NMRium. (n.d.). NMRium demo - Predict. Available at: https://www.nmrium.org/nmrium#?toc=https://docs.nmrium.org/toc.json
  • Jubilant Ingrevia. (2024). Safety Data Sheet - 5-Chloro-2-nitropyridine. Available at: https://www.jubilantingrevia.com/upload/files/0765Gj-Ghs05-Div_03-sds-5-Chloro-2-nitropyridine-26-02-2024.pdf
  • Thermo Fisher Scientific. (2024). Safety Data Sheet - 2-Amino-5-chloro-3-fluoropyridine. Available at: https://www.fishersci.com/msds?productName=AC436940050
  • ChemicalBook. (n.d.). 5-CHLORO-2-FLUORO-3-NITROPYRIDINE. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB5472855.htm
  • BLD Pharm. (n.d.). 21427-61-2|5-Chloro-2-hydroxy-3-nitropyridine. Available at: https://www.bldpharm.com/products/21427-61-2.html
  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available at: https://chemistry.stackexchange.com/questions/75185/regioselectivity-of-an-amination-reaction-of-2-6-dichloro-3-nitropyridine
  • PubChem. (n.d.). 2,5-Dichloro-3-nitropyridine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/8063331
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-cyano-3-nitropyridine. Available at: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h5815f70a
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Available at: http://www.orgsyn.org/demo.aspx?prep=cv4p0273
  • BenchChem. (2025). troubleshooting low yield in 2,5-Dichloropyridine synthesis. Available at: https://www.benchchem.com/product/b5613/synthesis-troubleshooting
  • Fun, H.-K., et al. (n.d.). 2,6-Dichloro-3-nitropyridine. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200885/

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Foundational

5-CHLORO-3-NITRO-2-PROPOXYPYRIDINE: A Technical Guide to Regioselective Synthesis and Downstream Applications

As a Senior Application Scientist, I frequently encounter challenges in the design and synthesis of highly functionalized heterocyclic scaffolds. Pyridine derivatives, particularly those with multiple orthogonal reactive...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the design and synthesis of highly functionalized heterocyclic scaffolds. Pyridine derivatives, particularly those with multiple orthogonal reactive sites, are indispensable in modern drug discovery and agrochemical development. 5-Chloro-3-nitro-2-propoxypyridine (CAS: 886373-37-1) is a prime example of such a scaffold[1].

This technical whitepaper provides an in-depth analysis of this compound, detailing its physicochemical properties, the mechanistic rationale behind its regioselective synthesis, and self-validating experimental protocols designed for high-yield laboratory execution.

Chemical Identity and Quantitative Data

Before delving into the synthetic methodologies, it is crucial to establish the foundational properties of the target compound and its primary precursor. The presence of a propoxy group at the C2 position, a nitro group at the C3 position, and a chlorine atom at the C5 position creates a unique electronic environment that dictates the molecule's downstream reactivity.

Table 1: Physicochemical Properties of Target and Precursor

PropertyTarget CompoundPrimary Precursor
Chemical Name 5-Chloro-3-nitro-2-propoxypyridine2,5-Dichloro-3-nitropyridine
CAS Number 886373-37-1[1]21427-62-3[2]
Molecular Formula C8H9ClN2O3C5H2Cl2N2O2
Molecular Weight 216.62 g/mol 192.99 g/mol
SMILES Code CCCOC1=NC=C(Cl)C=C1=OO=c1cc(Cl)cnc1Cl
Key Reactive Feature Reducible nitro group, cross-coupling at C5Highly activated C2 for SNAr

Mechanistic Grounding: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 5-chloro-3-nitro-2-propoxypyridine relies on the regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,5-dichloro-3-nitropyridine using a propoxide nucleophile[3].

Causality Behind Regioselectivity: In 2,5-dichloro-3-nitropyridine, both the C2 and C5 positions bear a chlorine leaving group. However, their electronic environments are vastly different. The C2 position is located ortho to the strongly electron-withdrawing nitro group and alpha to the electronegative ring nitrogen. When the propoxide nucleophile attacks the C2 carbon, the resulting negative charge is highly delocalized into the nitro group and the ring nitrogen, forming a highly stable Meisenheimer complex .

Conversely, the C5 position is meta to the nitro group. Attack at C5 does not allow for direct resonance stabilization of the intermediate by the nitro group. Consequently, under controlled thermal conditions, the alkoxide nucleophile will exclusively displace the C2 chlorine, yielding the desired 5-chloro-3-nitro-2-propoxypyridine[3].

SNAr_Mechanism A 2,5-Dichloro-3-nitropyridine (Electrophile) C Meisenheimer Complex (Ortho-stabilized) A->C Nucleophilic Attack (C2) B Sodium Propoxide (Nucleophile) B->C n-Propanol, 0°C D 5-Chloro-3-nitro-2-propoxypyridine (Product) C->D Chloride Elimination

Regioselective SNAr mechanism for the synthesis of 5-chloro-3-nitro-2-propoxypyridine.

Experimental Protocol: A Self-Validating Synthetic Workflow

To ensure high purity and yield, the following protocol is designed as a self-validating system . Every choice of reagent and condition serves a specific mechanistic purpose.

Step-by-Step Methodology

1. Nucleophile Generation (Alkoxide Formation)

  • Action: In a flame-dried, argon-purged flask, dissolve sodium metal (1.1 equivalents) in anhydrous 1-propanol.

  • Causality: Why 1-propanol? Using the conjugate acid of the desired alkoxide as the solvent prevents transetherification side reactions. If methanol were used, an equilibrium between methoxide and propoxide would form, leading to a mixture of methoxy and propoxy products.

2. Controlled Nucleophilic Addition

  • Action: Cool the sodium propoxide solution to 0 °C using an ice bath. Slowly add a solution of 2,5-dichloro-3-nitropyridine (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Causality: Why 0 °C? The C2 position is exceptionally reactive. Allowing the reaction to run warm initially could provide enough kinetic energy to overcome the activation barrier for C5 attack, degrading the regiomeric ratio.

3. Reaction Monitoring (Self-Validation System)

  • Action: Stir the reaction mixture, allowing it to slowly warm to room temperature over 2 hours. Monitor the progress via High-Performance Liquid Chromatography (HPLC).

  • Validation: The system validates itself chromatographically. The starting material (2,5-dichloro-3-nitropyridine) possesses a distinct retention time. A successful, regioselective reaction is indicated by the complete consumption of the starting material and the appearance of a single major product peak . If a secondary peak emerges, it serves as an immediate diagnostic indicator of C5-substitution (over-reaction), prompting a stricter temperature control in subsequent batches.

4. Quenching and Workup

  • Action: Quench the reaction with saturated aqueous NH4Cl to neutralize any unreacted alkoxide. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation: Confirm the structure of the crude product via 1 H NMR. The spectrum must show the characteristic aliphatic triplet-sextet-triplet pattern of the propoxy group, alongside two distinct, non-coupled aromatic protons (singlets or doublets with very small meta-coupling constants) representing the C4 and C6 protons of the pyridine ring. LC-MS should confirm the mass at m/z 217 [M+H]+.

Downstream Applications in Drug Development

Once synthesized, 5-chloro-3-nitro-2-propoxypyridine serves as a versatile building block. The orthogonal reactivity of the nitro group and the C5-chlorine allows for sequential functionalization, a strategy frequently employed in the synthesis of allosteric inhibitors and kinase targeting therapeutics[3].

  • Nitro Reduction: The nitro group can be selectively reduced to an amine using mild conditions (e.g., Iron powder and NH4Cl in aqueous ethanol, or catalytic hydrogenation with Pd/C). This yields 5-chloro-2-propoxypyridin-3-amine.

  • Cross-Coupling: The newly formed amine can be protected or utilized directly, while the remaining C5-chlorine serves as an electrophilic handle for Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) to extend the molecular scaffold.

Downstream_Workflow A 5-Chloro-3-nitro-2-propoxypyridine B Nitro Reduction (Fe/NH4Cl or Pd/C, H2) A->B Reduction C 5-Chloro-2-propoxypyridin-3-amine B->C High Yield (>85%) D Cross-Coupling at C5 (Buchwald-Hartwig / Suzuki) C->D Pd-Catalyzed E Advanced Heterocyclic Scaffold (Drug Discovery) D->E Scaffold Diversification

Downstream synthetic workflow for 5-chloro-3-nitro-2-propoxypyridine derivatives.

Sources

Exploratory

An In-depth Technical Guide to the Predicted ¹³C NMR Spectral Data of 5-Chloro-3-Nitro-2-Propoxypyridine

Abstract This technical guide provides a comprehensive analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-chloro-3-nitro-2-propoxypyridine. In the absence of experimentally acquired spectr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-chloro-3-nitro-2-propoxypyridine. In the absence of experimentally acquired spectra in the public domain, this document leverages advanced computational prediction methodologies to elucidate the chemical shifts of the carbon framework. A detailed interpretation of the predicted spectrum is presented, grounded in the fundamental principles of substituent effects on the pyridine nucleus. This guide is intended for researchers, scientists, and professionals in drug development, offering valuable insights into the structural characterization of this and structurally related compounds. Furthermore, a standardized experimental protocol for the acquisition of ¹³C NMR data is provided to facilitate future empirical studies.

Introduction: The Significance of 5-Chloro-3-Nitro-2-Propoxypyridine and its Spectroscopic Characterization

Substituted pyridines are a cornerstone of medicinal chemistry and materials science, with their diverse functionalities enabling a wide array of pharmacological activities and material properties. 5-chloro-3-nitro-2-propoxypyridine is a multifaceted derivative, incorporating an electron-donating propoxy group and two electron-withdrawing substituents, a nitro group and a chlorine atom. This unique electronic arrangement makes it a valuable intermediate in the synthesis of novel bioactive molecules.

The precise structural elucidation of such compounds is paramount for understanding their reactivity, and by extension, their potential applications. ¹³C NMR spectroscopy is an indispensable analytical technique for this purpose, providing a detailed fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being highly sensitive to the local electronic environment. Consequently, the analysis of these chemical shifts allows for the unambiguous assignment of the carbon framework and the confirmation of the substitution pattern.

This guide provides a robust, predicted ¹³C NMR dataset for 5-chloro-3-nitro-2-propoxypyridine, offering a foundational reference for its characterization.

Methodology of Spectral Prediction: A Computational Approach

Given the unavailability of experimental ¹³C NMR data for 5-chloro-3-nitro-2-propoxypyridine, a computational prediction was performed using the online NMR prediction tool, nmrdb.org.[1][2] This tool utilizes a database of experimentally determined NMR spectra and employs sophisticated algorithms, including machine learning models and increment-based calculations, to predict the chemical shifts of a given structure. The prediction is based on the well-established principles of substituent-induced chemical shifts (SCS), where the effect of each substituent on the chemical shifts of the pyridine ring carbons is estimated.[3][4]

The accuracy of such predictions is generally high, particularly for common structural motifs like substituted pyridines. The underlying algorithms consider the additive nature of substituent effects, taking into account electronic effects (both inductive and resonance) and steric interactions.[5][6]

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for 5-chloro-3-nitro-2-propoxypyridine are summarized in Table 1. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: Predicted ¹³C NMR Chemical Shifts for 5-Chloro-3-Nitro-2-Propoxypyridine

Carbon AtomPredicted Chemical Shift (ppm)
C2157.8
C3139.7
C4120.5
C5131.2
C6143.9
C1' (CH₂)71.5
C2' (CH₂)21.8
C3' (CH₃)10.4

Spectral Analysis and Interpretation: Deconvoluting the Substituent Effects

The predicted chemical shifts can be rationalized by considering the electronic influence of the propoxy, nitro, and chloro substituents on the pyridine ring.

  • C2 (157.8 ppm): This carbon is directly attached to the electron-donating propoxy group. The oxygen atom of the propoxy group donates electron density to the pyridine ring through resonance, leading to a significant downfield shift for the ipso-carbon (C2).

  • C3 (139.7 ppm): The nitro group is a strong electron-withdrawing group, both through induction and resonance. Its presence at C3 causes a substantial downfield shift for this carbon.

  • C4 (120.5 ppm): This carbon is in the meta position relative to the propoxy group and the chlorine atom, and ortho to the nitro group. The electron-withdrawing effect of the nitro group is most pronounced at the ortho and para positions, thus C4 experiences a downfield shift.

  • C5 (131.2 ppm): The chlorine atom is an electronegative substituent that withdraws electron density through induction, causing a downfield shift at the ipso-carbon (C5).

  • C6 (143.9 ppm): This carbon is in the para position relative to the nitro group, and ortho to the nitrogen of the pyridine ring and the chlorine atom. The strong electron-withdrawing effect of the nitro group at the para position, combined with the deshielding effect of the ring nitrogen, results in a significant downfield shift for C6.

  • Propoxy Group Carbons (C1', C2', C3'): The chemical shifts of the propoxy group carbons are in the typical aliphatic region. The C1' carbon, being directly attached to the electronegative oxygen atom, is the most downfield at 71.5 ppm. The C2' and C3' carbons appear further upfield at 21.8 ppm and 10.4 ppm, respectively.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the correlation between the molecular structure of 5-chloro-3-nitro-2-propoxypyridine and its predicted ¹³C NMR chemical shifts.

Caption: Molecular structure of 5-chloro-3-nitro-2-propoxypyridine with predicted ¹³C NMR assignments.

Standard Operating Procedure for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data for compounds such as 5-chloro-3-nitro-2-propoxypyridine, the following experimental protocol is recommended.[7][8][9]

Experimental Workflow Diagram

G cluster_workflow ¹³C NMR Acquisition Workflow prep 1. Sample Preparation ~5-20 mg in 0.6-0.8 mL of deuterated solvent (e.g., CDCl₃). Ensure complete dissolution. setup 2. Spectrometer Setup Insert sample, lock, and shim the magnet. prep->setup params 3. Parameter Optimization Load standard ¹³C experiment. Set spectral width (~240 ppm), acquisition time, and relaxation delay. setup->params acquire 4. Data Acquisition Set number of scans (e.g., 1024 or more). Initiate acquisition with proton decoupling. params->acquire process 5. Data Processing Fourier transformation of FID. Phase and baseline correction. acquire->process analyze 6. Spectral Analysis Reference spectrum to solvent peak. Peak picking and assignment. process->analyze

Caption: A standardized workflow for the acquisition and processing of ¹³C NMR spectra.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-20 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine, ensuring the correct depth is set using a depth gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical solvent peaks.

  • Acquisition Parameters:

    • Load a standard one-dimensional ¹³C NMR experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Set the spectral width to approximately 240 ppm, centered around 100-120 ppm.

    • The number of scans (nt) should be a multiple of 8 or 16, typically starting with 1024 scans for a moderately concentrated sample. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.[10]

    • Set a relaxation delay (d1) of 1-2 seconds. This delay allows for the relaxation of the carbon nuclei between pulses, which is crucial for obtaining quantitative information, although longer delays may be necessary for quaternary carbons.[11]

    • The acquisition time (aq) is typically set automatically based on the spectral width and the number of data points.

  • Data Acquisition:

    • Start the acquisition. The total experiment time will depend on the number of scans and the relaxation delay.

  • Data Processing:

    • Once the acquisition is complete, the Free Induction Decay (FID) will be automatically Fourier transformed to generate the spectrum.

    • Apply phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

  • Spectral Analysis:

    • Reference the spectrum by setting the chemical shift of the residual solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).[12]

    • Use the peak picking function to identify the chemical shift of each signal.

    • Integrate the peaks if desired, although ¹³C NMR integrations are generally not as reliable as in ¹H NMR unless specific experimental conditions are met.

Conclusion

This technical guide has provided a detailed, albeit predicted, ¹³C NMR spectral analysis of 5-chloro-3-nitro-2-propoxypyridine. The predicted chemical shifts have been rationalized based on the established principles of substituent effects in substituted pyridine systems. The provided data and interpretations serve as a valuable resource for the structural verification of this compound and can aid in the characterization of related molecules. The inclusion of a standardized experimental protocol offers practical guidance for researchers seeking to acquire empirical ¹³C NMR data. As with any computational prediction, experimental verification is the ultimate standard for structural confirmation.

References

  • Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Taylor & Francis Online. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • Basic- NMR- Experiments. Bruker. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]

  • 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine. ResearchGate. [Link]

  • NMR Experiment Procedure. Emory University. [Link]

  • 3-Nitropyridine, 2-(4-methylphenyl)- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • 13-C NMR Protocol for beginners AV-400. University of Missouri-St. Louis. [Link]

  • Common NMR experiments and the time it takes to run them. University of Notre Dame. [Link]

  • Optimized Default 13C Parameters. University of Wisconsin-Madison. [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]

  • Can anyone help me to tell me any online website to check 13C NMR prediction...? ResearchGate. [Link]

  • Predict 13C carbon NMR spectra. nmrdb.org. [Link]

Sources

Foundational

Advanced Purification Strategies for 5-Chloro-3-nitro-2-propoxypyridine: A Comprehensive Technical Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 5-Chloro-3-nitro-2-propoxypyridine (CAS: 886373-37-1) Chemical Context & Mechanistic Rationale 5-Chloro-3-nitro-2-propoxypyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 5-Chloro-3-nitro-2-propoxypyridine (CAS: 886373-37-1)

Chemical Context & Mechanistic Rationale

5-Chloro-3-nitro-2-propoxypyridine is a highly functionalized heterocyclic building block essential in modern medicinal chemistry. It possesses two orthogonal reactive sites: a 5-chloro group primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and a 3-nitro group that can be selectively reduced to an amine for subsequent amide coupling or cyclization.

The synthesis of 2-alkoxy-3-nitropyridines typically proceeds via nucleophilic aromatic substitution (SNAr) on a halogenated precursor, a process heavily reliant on the activation of the pyridine ring by the strongly electron-withdrawing nitro group [1]. Specifically, reacting 2,5-dichloro-3-nitropyridine with 1-propanol in the presence of a mild base (e.g., K2CO3) yields the target molecule. Because the 2-position is highly activated by both the ortho-nitro group and the para-ring nitrogen, regioselective substitution is achieved. However, this synthetic route generates a predictable matrix of impurities that necessitates a rigorously designed, multi-stage purification strategy to achieve pharmaceutical-grade purity (>99.5%) [2].

Impurity Profiling and Physicochemical Data

To design an effective purification workflow, we must first understand the physicochemical properties of the target molecule and its associated impurities. Analogous to other 2-alkoxy-3-nitropyridines, the purification must account for unreacted halogenated starting materials and over-substituted byproducts [3].

Table 1: Impurity Profile and Physicochemical Rationale for Removal

ComponentOriginPhysicochemical PropertyTargeted Removal Strategy
5-Chloro-3-nitro-2-propoxypyridine Target Product Moderate lipophilicity, H-bond acceptor Primary retention and isolation
2,5-Dichloro-3-nitropyridineUnreacted Starting MaterialHigh lipophilicity, lacks H-bond donors/acceptorsNormal-phase chromatography (elutes early)
2,5-Dipropoxy-3-nitropyridineOver-substitution ByproductIncreased steric bulk, higher polarity via ether oxygenNormal-phase chromatography (elutes late)
1-PropanolExcess ReagentHighly polar, water-miscible, volatileAqueous extraction & vacuum drying
Potassium Chloride (KCl)Reaction ByproductIonic, highly water-solubleAqueous extraction (LLE)

Primary Isolation: Liquid-Liquid Extraction (LLE)

The first stage of purification exploits solubility differentials to remove inorganic salts and polar organic reagents.

Causality: The SNAr reaction utilizes an excess of 1-propanol and a carbonate base. Quenching the reaction with water solubilizes the inorganic salts (KCl, residual K2CO3), while extracting with a moderately polar organic solvent like Ethyl Acetate (EtOAc) selectively partitions the nitropyridine into the organic phase.

Step-by-Step Protocol:
  • Quenching: Cool the crude reaction mixture to 0–5 °C. Slowly add deionized water (3 volumes relative to the reaction volume) while maintaining vigorous stirring to prevent localized exothermic spikes.

  • Extraction: Add EtOAc (2 volumes). Stir for 10 minutes, then transfer to a separatory funnel and allow the phases to separate completely.

  • Phase Separation: Drain the lower aqueous phase. Re-extract the aqueous phase with an additional 1 volume of EtOAc to ensure quantitative recovery.

  • Brine Wash: Combine the organic layers and wash with saturated aqueous NaCl (brine). Causality: Brine disrupts any micro-emulsions and utilizes the salting-out effect to force residual 1-propanol into the aqueous phase.

  • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (35 °C, 50 mbar).

Self-Validation Checkpoint: Test the pH of the final aqueous brine wash. A pH of 7.0 (±0.5) confirms the complete removal of the basic reaction salts, preventing base-catalyzed degradation of the nitropyridine during subsequent concentration.

High-Resolution Purification: Flash Column Chromatography

Because the target compound, the unreacted starting material, and the bis-substituted byproduct are all organic-soluble, silica gel flash chromatography is required to separate them based on their differential hydrogen-bonding capacities.

Causality: The unreacted 2,5-dichloro-3-nitropyridine lacks the propoxy ether oxygen, making it less capable of hydrogen bonding with the silanol groups on the silica stationary phase. It will elute first. The target product elutes second, while the 2,5-dipropoxy-3-nitropyridine (having two ether oxygens) interacts more strongly with the silica and elutes last.

Step-by-Step Protocol:
  • Dry Loading: Dissolve the crude oil in a minimal amount of Dichloromethane (DCM) and add silica gel (1:2 mass ratio to crude). Evaporate the DCM to yield a free-flowing powder. Causality: Dry loading prevents band broadening and tailing, which is critical for separating structurally similar nitropyridines.

  • Column Equilibration: Pack a silica gel column (40–63 µm particle size) and equilibrate with 100% Hexane.

  • Elution Gradient:

    • Run 2 column volumes (CV) of 100% Hexane to elute the unreacted 2,5-dichloro-3-nitropyridine.

    • Transition to a gradient of 2% to 10% EtOAc in Hexane over 5 CVs to elute the target 5-chloro-3-nitro-2-propoxypyridine.

  • Fraction Collection: Collect fractions in clean borosilicate tubes and monitor via Thin Layer Chromatography (TLC).

Self-Validation Checkpoint: Perform TLC co-spotting of fractions against the crude mixture. The target compound must show a single, distinct UV-active spot (254 nm) with an Rf of ~0.45 (10% EtOAc/Hexane), with no trailing spots.

Workflow Crude Crude Reaction Mixture (Product + Impurities) LLE Liquid-Liquid Extraction (H2O / EtOAc) Crude->LLE Aq Aqueous Phase (Salts, 1-Propanol) LLE->Aq Phase Separation Org Organic Phase (Product, Dichloro-SM, Bis-ether) LLE->Org Phase Separation Flash Silica Gel Chromatography (Hexane/EtOAc) Org->Flash Concentration Waste1 Early Fractions (Unreacted SM) Flash->Waste1 Low Polarity ProdFrac Target Fractions (5-Chloro-3-nitro-2-propoxypyridine) Flash->ProdFrac Medium Polarity Waste2 Late Fractions (Bis-substituted byproduct) Flash->Waste2 High Polarity

Workflow for the isolation and chromatographic separation of the target nitropyridine.

Final Polishing: Low-Temperature Trituration

Even after chromatography, trace amounts of lipophilic impurities or residual EtOAc may remain. A final polishing step ensures the material meets strict analytical standards.

Causality: Nitropyridines often exhibit highly temperature-dependent solubility in non-polar alkanes. By dissolving the compound in a minimal amount of warm solvent and rapidly cooling it, we induce precipitation/crystallization of the pure compound while trace impurities remain solvated in the mother liquor.

Step-by-Step Protocol:
  • Dissolution: Suspend the concentrated chromatographic fractions in minimal warm n-heptane (approx. 40 °C).

  • Cooling: Allow the solution to cool to room temperature, then transfer to a freezer (-20 °C) for 12 hours to induce precipitation.

  • Filtration: Filter the resulting solid/oil rapidly over a sintered glass funnel and wash with 1 volume of ice-cold n-heptane.

  • Drying: Transfer the purified material to a vacuum desiccator and dry under high vacuum (<1 mbar) at room temperature for 24 hours.

Self-Validation Checkpoint: Monitor the mass of the dried product over two consecutive 2-hour intervals under high vacuum. A mass variance of <0.1% validates the complete removal of residual solvents.

Analytical Validation

To guarantee the structural integrity and purity of 5-Chloro-3-nitro-2-propoxypyridine, a multi-modal analytical approach is mandatory.

Analytical Purified Purified Isolate HPLC RP-HPLC (UV 254 nm) Check Purity >98% Purified->HPLC NMR 1H-NMR (CDCl3) Confirm Regiochemistry Purified->NMR MS LC-MS (ESI+) Verify m/z 217.0[M+H]+ Purified->MS Release Batch Release for Downstream Use HPLC->Release Pass NMR->Release Pass MS->Release Pass

Analytical validation pathway ensuring E-E-A-T compliance for the purified compound.

Validation Parameters:

  • RP-HPLC: Utilize a C18 column with a Water/Acetonitrile (0.1% TFA) gradient. The compound should present a single sharp peak at 254 nm, accounting for >98% Area Under Curve (AUC).

  • 1H-NMR (CDCl3): Verify the presence of the propoxy chain (triplet for -CH3, multiplet for -CH2-, and a distinct triplet for the -O-CH2- adjacent to the pyridine ring). Confirm the two distinct aromatic protons of the pyridine ring to ensure no over-substitution occurred.

  • LC-MS: Confirm the exact mass. For C8H9ClN2O3, the expected [M+H]+ signal is m/z 217.0 (with the characteristic 3:1 isotopic pattern for the chlorine atom).

References

  • Benchchem. 2-Hydroxy-3-nitropyridine Synthesis and S_NAr Mechanisms.
  • BLD Pharm. 5-Chloro-3-nitro-2-propoxypyridine (CAS: 886373-37-1) Product Information.
  • Benchchem. 3-Nitro-2-(propan-2-yloxy)pyridine Synthesis and Analogous Purification.
Exploratory

Comprehensive Physicochemical Profiling and Stability Kinetics of 5-CHLORO-3-NITRO-2-PROPOXYPYRIDINE

Executive Summary In modern drug discovery and agrochemical development, functionalized pyridines serve as critical scaffolds. 5-Chloro-3-nitro-2-propoxypyridine (CAS: 886373-37-1) is a highly versatile building block ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, functionalized pyridines serve as critical scaffolds. 5-Chloro-3-nitro-2-propoxypyridine (CAS: 886373-37-1) is a highly versatile building block characterized by its electron-deficient aromatic core and reactive substituents[1]. This whitepaper provides an in-depth mechanistic analysis of its physical appearance and chemical stability. By establishing causality between its molecular architecture and observable properties, we present a self-validating analytical framework for researchers to accurately handle, store, and utilize this compound in complex synthetic workflows.

Molecular Architecture & Physical Appearance

The macroscopic physical appearance of a chemical entity is a direct manifestation of its microscopic electronic structure. 5-Chloro-3-nitro-2-propoxypyridine has a molecular formula of C8H9ClN2O3 and a molecular weight of 216.62 g/mol [1].

  • State and Morphology: The presence of the flexible aliphatic 2-propoxy chain disrupts crystal lattice packing efficiency compared to rigid, planar analogs. Consequently, this compound typically presents as a low-melting crystalline solid or a viscous oil at ambient temperatures.

  • Colorimetric Profile: The compound exhibits a distinct pale yellow to yellow hue .

    • Causality: This coloration is driven by the strong electron-withdrawing nitro (-NO2) group conjugated with the pyridine π -system. This conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the absorption maximum ( λmax​ ) into the near-UV/violet region (~350-400 nm). The absorption of violet light results in the visual perception of its complementary color, yellow.

Table 1: Fundamental Physicochemical Properties
ParameterValueAnalytical Rationale / Source
CAS Registry Number 886373-37-1Standardized chemical identifier[1].
SMILES String CCCOC1=NC=C(Cl)C=C1=ODefines 2-propoxy, 3-nitro, and 5-chloro regiochemistry[1].
Molecular Weight 216.62 g/mol Verified via High-Resolution Mass Spectrometry (HRMS)[1].
Appearance Pale yellow solid/viscous oilChromophoric conjugation of the nitro-pyridine core.
Solubility High in DCM, EtOAc, MeCNLipophilic propoxy chain enhances organic solubility.

Thermodynamic and Chemical Stability Profile

Understanding the stability of 5-Chloro-3-nitro-2-propoxypyridine requires analyzing the electronic effects of its substituents. The pyridine nitrogen, the 3-nitro group, and the 5-chloro group collectively withdraw electron density from the aromatic ring, rendering it highly electrophilic.

Hydrolytic Vulnerability (SNAr Mechanism)

The most critical stability liability of this compound is its susceptibility to Nucleophilic Aromatic Substitution (SNAr) at the C2 position. Under strongly alkaline or acidic aqueous conditions, the 2-propoxy group acts as a leaving group. Hydroxide ions (or water, under acid catalysis) attack the highly electron-deficient C2 carbon, leading to the cleavage of the ether bond and the formation of 1-propanol and 5-chloro-2-hydroxy-3-nitropyridine (CAS: 21427-61-2)[2].

Hydrolysis_Pathway API 5-Chloro-3-nitro-2-propoxypyridine (Parent Ether) Stress Aqueous Hydrolysis (OH- / H+) API->Stress Nucleophilic Attack at C2 Degradant 5-Chloro-2-hydroxy-3-nitropyridine (SNAr Product) Stress->Degradant Ether Bond Cleavage Byproduct 1-Propanol (Aliphatic Cleavage) Stress->Byproduct Leaving Group Expulsion

Figure 1: Nucleophilic aromatic substitution (SNAr) hydrolysis pathway of the 2-propoxy group.

Photochemical and Thermal Stability
  • Photostability: Nitroaromatics are notoriously photolabile. Exposure to UV/Vis light can induce excitation of the nitro group, leading to radical formation, dimerization, or reduction to nitroso derivatives. The compound must be stored in amber vials or opaque containers.

  • Thermal Stability: While stable at room temperature, elevated temperatures (>150°C) pose a risk of exothermic decomposition. The presence of both a nitro group and a halogen requires careful differential scanning calorimetry (DSC) screening before large-scale distillation or heating.

Self-Validating Experimental Methodologies

To empirically verify the stability profile, a rigorous forced degradation study must be employed. The following protocol is designed as a self-validating system : it incorporates internal mass balance checks to ensure that no degradation pathways are missed (e.g., volatile loss or precipitation).

Protocol: Mass-Balanced Forced Degradation Assay

Objective: To determine the degradation kinetics of 5-Chloro-3-nitro-2-propoxypyridine under ICH Q1A(R2) stress conditions while ensuring 100% analytical accountability.

Step 1: Stock Solution Preparation

  • Action: Dissolve 10.0 mg of the compound in 10.0 mL of HPLC-grade Acetonitrile (MeCN) to create a 1.0 mg/mL stock.

  • Causality: MeCN is chosen over methanol to prevent transesterification/transetherification artifacts at the C2 position.

Step 2: Stress Execution & Control

  • Action: Aliquot 1 mL of stock into three separate vials.

    • Vial A (Base): Add 1 mL of 0.1N NaOH.

    • Vial B (Acid): Add 1 mL of 0.1N HCl.

    • Vial C (Control): Add 1 mL of HPLC-grade H2O.

  • Action: Incubate all vials at 60°C for 24 hours.

Step 3: Quenching (The Snapshot Mechanism)

  • Action: Post-incubation, immediately neutralize Vial A with 1 mL of 0.1N HCl, and Vial B with 1 mL of 0.1N NaOH. Dilute all vials to a final concentration of 0.1 mg/mL using the mobile phase.

  • Causality: Quenching halts the degradation kinetics instantly, ensuring the analytical data represents the exact 24-hour timepoint without further drift during autosampler queuing.

Step 4: UHPLC-PDA-MS Analysis

  • Action: Inject samples onto a C18 column using a gradient of Water/MeCN (0.1% Formic Acid). Monitor via Photodiode Array (PDA) at 254 nm and electrospray ionization mass spectrometry (ESI-MS).

  • Causality: PDA allows for the calculation of relative peak areas based on chromophore absorbance, while MS provides exact mass data to identify the 5-chloro-2-hydroxy-3-nitropyridine degradant ( m/z 174.54)[2].

Step 5: Self-Validation via Mass Balance

  • Action: Calculate Mass Balance = (AreaParent​+∑AreaDegradants​)/AreaControl​×100 .

  • Validation Rule: If the mass balance falls outside 95%–105%, the protocol automatically flags the result as invalid, indicating that degradants are either volatile (e.g., escaping propanol), precipitating, or lacking UV absorbance.

Stability_Workflow Prep Sample Prep (1.0 mg/mL in MeCN) Stress Forced Degradation (Acid, Base, Heat) Prep->Stress Quench Kinetic Quenching (Neutralization) Stress->Quench Analysis UHPLC-PDA-MS (Data Acquisition) Quench->Analysis Validate Mass Balance Check (95-105% Target) Analysis->Validate

Figure 2: Self-validating forced degradation workflow ensuring analytical mass balance.

Table 2: Representative Forced Degradation Summary
Stress ConditionDuration & TempParent Remaining (%)Primary Degradant IDMass Balance (%)
Control (H2O) 24h @ 60°C99.8%None100.0%
Acidic (0.1N HCl) 24h @ 60°C92.5%5-Chloro-2-hydroxy-3-nitropyridine98.2%
Basic (0.1N NaOH) 24h @ 60°C78.1%5-Chloro-2-hydroxy-3-nitropyridine97.5%
Oxidative (3% H2O2) 24h @ RT98.5%Pyridine N-oxide derivative99.1%

Conclusion

5-Chloro-3-nitro-2-propoxypyridine is a highly functionalized intermediate whose physical appearance (pale yellow solid/oil) and chemical reactivity are dictated by the strong electron-withdrawing nature of its substituents. While stable under neutral, ambient conditions, it exhibits marked vulnerability to nucleophilic aromatic substitution at the C2 position under basic or acidic stress. By employing self-validating analytical protocols with strict mass balance criteria, researchers can accurately map its degradation kinetics and ensure the integrity of downstream synthetic applications.

References

  • International Council for Harmonisation (ICH). "Q1A(R2): Stability Testing of New Drug Substances and Products." ICH Guidelines, 2003. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Chloro-3-nitro-2-propoxypyridine

Introduction: Navigating the Reactivity of a Highly Functionalized Pyridine Core 5-Chloro-3-nitro-2-propoxypyridine is a highly functionalized heterocyclic building block with significant potential in the synthesis of no...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Reactivity of a Highly Functionalized Pyridine Core

5-Chloro-3-nitro-2-propoxypyridine is a highly functionalized heterocyclic building block with significant potential in the synthesis of novel chemical entities for pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a leaving group (chloro), a strong electron-withdrawing group (nitro), and an electron-donating group (propoxy), presents both opportunities and challenges in molecular elaboration. This guide provides detailed application notes and experimentally-derived protocols for the successful implementation of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the C-5 position.

The pyridine core's inherent electron deficiency is further amplified by the presence of the nitro group at the C-3 position. This strong electron-withdrawing effect significantly activates the C-5 chloro substituent towards oxidative addition to a palladium(0) catalyst, a critical step in many cross-coupling catalytic cycles.[1][2][3] Conversely, the 2-propoxy group, being electron-donating, along with the pyridine nitrogen, can potentially coordinate to the metal center, which may influence catalyst activity and reaction kinetics. Understanding this electronic interplay is paramount for the rational design of effective coupling strategies.

These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors. The protocols provided are based on established methodologies for structurally similar electron-deficient heteroaryl chlorides and are designed to be robust starting points for reaction optimization.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures. For a substrate like 5-chloro-3-nitro-2-propoxypyridine, the activated C-Cl bond facilitates coupling with a wide range of boronic acids and their derivatives.[4] A key precedent for this transformation is the successful Suzuki coupling of the structurally analogous 2-benzyloxy-4-chloro-3-nitropyridine, which demonstrates the feasibility of such reactions on highly functionalized nitropyridines.[5]

Protocol 1: Suzuki-Miyaura Coupling of 5-Chloro-3-nitro-2-propoxypyridine with Phenylboronic Acid

This protocol details a typical procedure for the Suzuki-Miyaura coupling of 5-chloro-3-nitro-2-propoxypyridine with phenylboronic acid to yield 5-phenyl-3-nitro-2-propoxypyridine.

Experimental Workflow:

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

Reagent/MaterialM.W.Amount (1 mmol scale)MolesEquivalents
5-Chloro-3-nitro-2-propoxypyridine216.62216.6 mg1.01.0
Phenylboronic Acid121.93146.3 mg1.21.2
Pd(PPh₃)₄1155.5634.7 mg0.030.03
K₂CO₃138.21414.6 mg3.03.0
1,4-Dioxane-8 mL--
Water-2 mL--

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 5-chloro-3-nitro-2-propoxypyridine (216.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), Pd(PPh₃)₄ (34.7 mg, 0.03 mmol), and K₂CO₃ (414.6 mg, 3.0 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-phenyl-3-nitro-2-propoxypyridine.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings of heteroaryl chlorides.[6] The electron-rich phosphine ligands stabilize the Pd(0) species.

  • Base: K₂CO₃ is a moderately strong base sufficient to facilitate the transmetalation step of the catalytic cycle.[4]

  • Solvent System: A mixture of 1,4-dioxane and water is effective for dissolving both the organic substrate and the inorganic base, promoting efficient reaction.[7]

  • Temperature: Elevated temperatures are often necessary to promote the oxidative addition of the relatively strong C-Cl bond.

Sonogashira Coupling: Constructing C(sp²)-C(sp) Linkages

The Sonogashira reaction provides a powerful method for the synthesis of aryl- and heteroaryl-alkynes.[8][9] For 5-chloro-3-nitro-2-propoxypyridine, this reaction allows for the introduction of various alkynyl moieties, which are versatile handles for further synthetic transformations. The electron-deficient nature of the pyridine ring is conducive to this transformation.

Protocol 2: Sonogashira Coupling of 5-Chloro-3-nitro-2-propoxypyridine with Phenylacetylene

This protocol describes the coupling of 5-chloro-3-nitro-2-propoxypyridine with phenylacetylene to generate 5-(phenylethynyl)-3-nitro-2-propoxypyridine.

Catalytic Cycle:

Sonogashira_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(X)L2 ArPd(II)(X)L2 Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition ArPd(II)(C≡CR)L2 ArPd(II)(C≡CR)L2 ArPd(II)(X)L2->ArPd(II)(C≡CR)L2 Transmetalation Cu(I)C≡CR Cu(I)C≡CR ArPd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Cu(I)X Cu(I)X Cu(I)X->Cu(I)C≡CR with R-C≡CH & Base Cu(I)C≡CR->Cu(I)X to Pd(II)

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Materials:

Reagent/MaterialM.W.Amount (1 mmol scale)MolesEquivalents
5-Chloro-3-nitro-2-propoxypyridine216.62216.6 mg1.01.0
Phenylacetylene102.13122.6 mg (128 µL)1.21.2
PdCl₂(PPh₃)₂701.9021.1 mg0.030.03
CuI190.455.7 mg0.030.03
Triethylamine (Et₃N)101.19202.4 mg (278 µL)2.02.0
Tetrahydrofuran (THF), anhydrous-10 mL--

Step-by-Step Procedure:

  • To a Schlenk flask, add 5-chloro-3-nitro-2-propoxypyridine (216.6 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21.1 mg, 0.03 mmol), and CuI (5.7 mg, 0.03 mmol).

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add anhydrous, degassed THF (10 mL) and triethylamine (278 µL, 2.0 mmol).

  • Add phenylacetylene (128 µL, 1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (20 mL) and water (15 mL).

  • Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired 5-(phenylethynyl)-3-nitro-2-propoxypyridine.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira reactions, facilitating the activation of the alkyne.[10]

  • Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent in some cases. It also acts as a scavenger for the HX formed during the reaction.[1]

  • Solvent: Anhydrous THF is a common solvent for Sonogashira couplings, providing good solubility for the reactants.

  • Reaction Conditions: The reaction can often proceed at room temperature due to the high reactivity of terminal alkynes in this catalytic system.[8]

Buchwald-Hartwig Amination: Crafting C(sp²)-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[2][11] This reaction is particularly valuable for introducing nitrogen-containing functional groups, which are prevalent in biologically active molecules. The electron-deficient nature of the 5-chloro-3-nitro-2-propoxypyridine substrate makes it a suitable candidate for this transformation.

Protocol 3: Buchwald-Hartwig Amination of 5-Chloro-3-nitro-2-propoxypyridine with Morpholine

This protocol outlines the amination of 5-chloro-3-nitro-2-propoxypyridine with morpholine to produce 4-(3-nitro-2-propoxypyridin-5-yl)morpholine.

Experimental Workflow:

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Materials:

Reagent/MaterialM.W.Amount (1 mmol scale)MolesEquivalents
5-Chloro-3-nitro-2-propoxypyridine216.62216.6 mg1.01.0
Morpholine87.12104.5 mg (104 µL)1.21.2
Pd₂(dba)₃915.7218.3 mg0.020.02
XPhos476.6528.6 mg0.060.06
Sodium tert-butoxide (NaOtBu)96.10134.5 mg1.41.4
Toluene, anhydrous-10 mL--

Step-by-Step Procedure:

  • In an inert atmosphere glovebox, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (28.6 mg, 0.06 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol) to a Schlenk tube.

  • Add 5-chloro-3-nitro-2-propoxypyridine (216.6 mg, 1.0 mmol) to the tube.

  • Add anhydrous, degassed toluene (10 mL) and morpholine (104 µL, 1.2 mmol).

  • Seal the Schlenk tube and heat the mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired product.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biaryl phosphine ligand such as XPhos is highly effective for the amination of aryl chlorides.[12] These ligands promote the challenging oxidative addition and facilitate reductive elimination.

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate.[8]

  • Solvent: Anhydrous toluene is a standard solvent for Buchwald-Hartwig aminations, providing a non-coordinating environment and a suitable boiling point.

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, necessitating the use of a glovebox or Schlenk techniques.

Conclusion

The cross-coupling reactions of 5-chloro-3-nitro-2-propoxypyridine offer a versatile platform for the synthesis of a diverse range of substituted pyridine derivatives. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, renders the C-5 chloro substituent amenable to Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The protocols provided herein serve as robust starting points for the successful implementation of these transformations. Judicious selection of catalysts, ligands, and reaction conditions, guided by the principles outlined in these notes, will enable researchers to efficiently explore the chemical space around this valuable heterocyclic core.

References

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Multicomponent Synthesis of Novel Unsymmetric 6-Aryl Substituted 5-Nitropyridines. (2024).
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark.
  • An Improved Synthesis of 5-Amino-3-Nitro. (2006). Scribd.
  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. (n.d.).
  • Preparation method of 5-nitro-2-aminopyridine. (2015).
  • CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. (2003). Bioorganic & Medicinal Chemistry Letters.
  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b - DiVA portal. (2019). DiVA.
  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2021).
  • Application Notes and Protocols for Buchwald- Hartwig Amination of 5-Chloro-2-fluoropyridin-3. (2025). Benchchem.
  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022).
  • Cross-Coupling Reactions of Indium Organometallics with 2,5-Dihalopyrimidines: Synthesis of Hyrtinadine A. (2008). RSC Publishing.
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • [Synthesis and Pharmacological Activity of N-Hetaryl-3(5)-Nitropyridines]. (2015).
  • Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A. (2008).
  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz
  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2021). MDPI.
  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2023). MDPI.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scientific Research Publishing.
  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2023).
  • Synthesis of 5‐Alkynyl and 2,5‐Dialkynyl‐L‐histidines. (2022).
  • 2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Nitropyridines, Their Synthesis and Reactions. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
  • Cross-Coupling Reactions of Nitroarenes. (2021).
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
  • 5-Nitroindole oligonucleotides with alkynyl side chains: universal base pairing, triple bond hydration and properties of pyrene "click" adducts. (2014).
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). MDPI.
  • ChemistrySelect - 2022 - Bagra - Synthesis of 5 Alkynyl and 2 5 Dialkynyl L Histidines. (n.d.). Scribd.
  • Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2- Alkynyl)anilines. (n.d.). Amazon AWS.
  • Method of producing 2-amino-3-nitro-5-halogenopyridine. (n.d.).

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Application

protocol for the reduction of the nitro group in 5-CHLORO-3-NITRO-2-PROPOXYPYRIDINE

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Objective: To provide a robust, scalable, and chemoselective methodology for the reduction of 5-chloro-3-nitro-2-propoxypyridine to 3...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Objective: To provide a robust, scalable, and chemoselective methodology for the reduction of 5-chloro-3-nitro-2-propoxypyridine to 3-amino-5-chloro-2-propoxypyridine, avoiding hydrodehalogenation and ether cleavage.

Executive Summary & Mechanistic Rationale

The transformation of 5-chloro-3-nitro-2-propoxypyridine to its corresponding aniline derivative (3-amino-5-chloro-2-propoxypyridine) presents a classic chemoselectivity challenge in organic synthesis. The substrate contains three critical functional groups on a pyridine scaffold:

  • A reducible nitro group (-NO₂) at C3.

  • A labile carbon-halogen bond (C-Cl) at C5.

  • An ether linkage (2-propoxy) at C2.

Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and hydrogen gas is highly efficient for nitro reduction but is notoriously problematic for halogenated arenes. Palladium readily undergoes oxidative addition into the C-Cl bond, leading to massive hydrodehalogenation byproducts . Furthermore, harsh acidic reductions (like the classic Béchamp reduction using concentrated HCl) risk cleaving the 2-propoxy ether linkage.

To circumvent these issues, single-electron transfer (SET) reducing agents operating under mild, near-neutral conditions are required. Iron powder activated by ammonium chloride (Fe/NH₄Cl) or Stannous Chloride (SnCl₂) provides the ideal electrochemical potential to selectively reduce the nitro group without breaking the C-Cl bond or the ether linkage .

MechanisticPathway N1 5-Chloro-3-nitro- 2-propoxypyridine N2 Nitroso Intermediate N1->N2 2e⁻, 2H⁺ (Fe/NH₄Cl) N3 Hydroxylamine Intermediate N2->N3 2e⁻, 2H⁺ (Fe/NH₄Cl) N4 3-Amino-5-chloro- 2-propoxypyridine N3->N4 2e⁻, 2H⁺ Cleavage of N-O

Figure 1: Sequential SET mechanism for nitro reduction avoiding dehalogenation.

Comparative Data: Reduction Methodologies

To select the optimal protocol, it is essential to compare the quantitative and qualitative metrics of common reduction methodologies applied to halogenated nitropyridines.

Reduction MethodologyReagents & ConditionsChemoselectivity (C-Cl Bond)Ether Stability (pH)Avg. Reaction TimeScalability & Green Metrics
Catalytic Hydrogenation Pd/C, H₂ (1 atm), MeOHPoor (<40% product, high dehalogenation)High (Neutral)1 - 12 hHigh, but low yield for target
Classic Béchamp Fe powder, conc. HClModerate (Some dehalogenation)Low (Risk of ether cleavage)1 - 2 hHigh, but harsh
Activated Iron (Protocol A) Fe, NH₄Cl, EtOH/H₂O Excellent (>95% retention)High (pH ~6.5)2 - 4 h Excellent (Low cost, green)
Stannous Chloride (Protocol B) SnCl₂·2H₂O, EtOAc Excellent (>95% retention)High (Mildly acidic)1 - 3 h Moderate (Heavy metal waste)

Experimental Protocols

Protocol A: Heterogeneous Reduction via Fe/NH₄Cl (Recommended)

Causality Insight: The solvent system (Ethanol/Water, 4:1 v/v) is strictly required. Water dissolves the NH₄Cl to facilitate proton-coupled electron transfer from the iron surface, while ethanol ensures the highly hydrophobic 5-chloro-3-nitro-2-propoxypyridine remains fully solvated, preventing the reaction from stalling at the hydroxylamine intermediate .

Step-by-Step Methodology:

  • Substrate Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-chloro-3-nitro-2-propoxypyridine (10.0 mmol, ~2.16 g) in 40 mL of absolute ethanol.

  • Reagent Addition: Add 10 mL of deionized water to the solution, followed by Ammonium Chloride (NH₄Cl, 50.0 mmol, 2.67 g, 5.0 equiv). Stir for 5 minutes at room temperature.

  • Catalyst Introduction: Add fine Iron powder (325 mesh, 50.0 mmol, 2.79 g, 5.0 equiv) in one portion. Note: 325 mesh iron provides a massive surface area, significantly accelerating the heterogeneous electron transfer.

  • Thermal Activation: Heat the vigorously stirring mixture to 75–80 °C (reflux). Maintain reflux for 2 to 4 hours.

  • Filtration: Once complete, cool the mixture to ~40 °C. Filter the dark suspension through a tightly packed pad of Celite to remove iron oxides (Fe₃O₄) and unreacted iron. Wash the filter cake thoroughly with hot ethyl acetate (3 × 30 mL).

  • Workup & Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous residue with Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ (30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure 3-amino-5-chloro-2-propoxypyridine.

Workflow Step1 1. Substrate Dissolution (EtOH/H₂O, 4:1) Step2 2. Reagent Addition (Fe powder, NH₄Cl) Step1->Step2 Step3 3. Thermal Activation (Reflux 75-80°C, 2-4h) Step2->Step3 Step4 4. Filtration (Hot Celite Pad) Step3->Step4 Step5 5. Liquid-Liquid Extraction (EtOAc / Brine) Step4->Step5 Step6 6. Isolation (Yield: >85%) Step5->Step6

Figure 2: Step-by-step experimental workflow for the Fe/NH₄Cl mediated reduction.

Protocol B: Homogeneous Reduction via SnCl₂·2H₂O

Causality Insight: Stannous chloride provides a homogeneous alternative that avoids the mechanical stirring issues of iron powder. However, the critical step here is the basic quench. SnCl₂ generates HCl during the reaction. Quenching with NaHCO₃ neutralizes the acid and converts soluble tin species into insoluble tin oxides/hydroxides, preventing them from chelating the newly formed basic pyridine-amine .

Step-by-Step Methodology:

  • Setup: Dissolve 5-chloro-3-nitro-2-propoxypyridine (5.0 mmol) in 25 mL of Ethyl Acetate in a 100 mL round-bottom flask.

  • Reagent Addition: Add Stannous Chloride Dihydrate (SnCl₂·2H₂O, 25.0 mmol, 5.64 g, 5.0 equiv) portion-wise. The reaction will be mildly exothermic.

  • Reaction: Stir the mixture at 60 °C for 2 hours.

  • Quenching (Critical): Cool to room temperature. Carefully pour the mixture into a beaker containing 50 mL of crushed ice and saturated aqueous NaHCO₃. Stir until the pH reaches ~8 and a thick white precipitate forms.

  • Extraction: Filter the resulting milky emulsion through a pad of Celite. Extract the clear filtrate with Ethyl Acetate (3 × 30 mL).

  • Isolation: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the target amine.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol and confirm that dehalogenation did not occur, the workflow must be validated using the following analytical checkpoints:

  • TLC Monitoring: The starting material is highly UV-active. As the reaction progresses, the product spot will appear at a significantly lower Rf​ value (e.g., Hexanes:EtOAc 3:1) due to the hydrogen-bonding capability of the new -NH₂ group. The product will also stain positively (brown/purple) with Ninhydrin.

  • LC-MS Verification: Analyze the crude mixture. The target mass for 3-amino-5-chloro-2-propoxypyridine is m/z ~187.0 [M+H]+ . Crucial Check: The mass spectrum must display the characteristic 3:1 isotopic ratio indicative of a single chlorine atom ( 35Cl / 37Cl ). Loss of this pattern indicates unwanted hydrodehalogenation.

  • ¹H NMR (CDCl₃): The successful reduction is confirmed by the disappearance of the highly deshielded aromatic protons adjacent to the -NO₂ group, and the appearance of a broad singlet integrating to 2H (typically between 3.5–4.5 ppm), which disappears upon D₂O shake.

References

  • G. Smith et al. "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism." Journal of Chemical Education, ACS Publications, 2023. URL: [Link]

  • B. H. Lipshutz et al. "Chemoselective Reductions of Nitroaromatics in Water at Room Temperature." National Institutes of Health (PMC), 2021. URL: [Link]

  • F. A. Khan et al. "Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid." Synlett / ResearchGate, 2004. URL: [Link]

Method

Application Note: A Comprehensive Guide to the Synthesis of 5-Amino-3-nitro-2-propoxypyridine Derivatives via Nucleophilic Aromatic Substitution

Abstract Substituted aminopyridines are privileged scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] A robust and versatile method for their synthesis is the nucleophilic aro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted aminopyridines are privileged scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] A robust and versatile method for their synthesis is the nucleophilic aromatic substitution (SNAr) reaction. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the reaction of 5-chloro-3-nitro-2-propoxypyridine with various amines. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, discuss strategies for optimization and troubleshooting, and outline key analytical methods for reaction monitoring and product characterization. The goal is to equip scientists with the foundational knowledge and practical steps required to successfully synthesize libraries of 5-amino-3-nitro-2-propoxypyridine derivatives for downstream applications in drug discovery and materials science.

The Chemistry: Understanding the SNAr Reaction on an Activated Pyridine System

The reaction between 5-chloro-3-nitro-2-propoxypyridine and an amine is a classic example of nucleophilic aromatic substitution (SNAr). Unlike typical aromatic rings which are electron-rich and react with electrophiles, the pyridine ring's inherent electron-deficient nature, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the C2 and C4 (ortho and para) positions.[3][4]

The Addition-Elimination Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1][5] The presence of a strongly electron-withdrawing group, such as the nitro (NO₂) group on the ring, is critical as it significantly activates the substrate towards nucleophilic attack and stabilizes the key reaction intermediate.[6][7]

The mechanism unfolds as follows:

  • Nucleophilic Attack (Addition): The amine nucleophile attacks the electron-deficient carbon atom bonded to the chlorine leaving group (C5). This initial attack is typically the rate-determining step of the reaction because it temporarily disrupts the aromaticity of the pyridine ring.[4][5]

  • Formation of the Meisenheimer Complex: This attack forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][5] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group and the ring nitrogen. This delocalization provides the necessary stabilization for the intermediate to form.[1][4]

  • Rearomatization (Elimination): The aromaticity of the ring is restored through the expulsion of the chloride leaving group, yielding the final substituted aminopyridine product.[5]

Figure 1. The Addition-Elimination Mechanism of the SNAr Reaction.
Substrate Analysis: Why 5-Chloro-3-nitro-2-propoxypyridine?

The specific substitution pattern of the starting material is engineered for reactivity:

  • Pyridine Nitrogen: As part of the aromatic system, it withdraws electron density, making the entire ring electrophilic.

  • Nitro Group (C3): This is a powerful electron-withdrawing group that drastically lowers the electron density of the ring, especially at the ortho (C2, C4) and para (C5) positions relative to itself, making these sites highly susceptible to nucleophilic attack.[1]

  • Chloro Group (C5): Positioned para to the ring nitrogen, the C5 carbon is significantly activated. Chlorine is a good leaving group in SNAr reactions.[3]

  • Propoxy Group (C2): While an alkoxy group is typically electron-donating by resonance, its inductive effect and position relative to the reacting center play a role in modulating the overall reactivity.

Experimental Protocol: Synthesis of N-benzyl-3-nitro-2-propoxypyridin-5-amine

This section provides a representative, step-by-step protocol for the synthesis of a specific derivative.

Objective: To synthesize N-benzyl-3-nitro-2-propoxypyridin-5-amine from 5-chloro-3-nitro-2-propoxypyridine and benzylamine.

Materials and Reagents:

  • 5-chloro-3-nitro-2-propoxypyridine (1.0 eq.)

  • Benzylamine (1.2 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle

  • TLC plates (silica gel 60 F₂₅₄)

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Combine Reactants 5-chloro-3-nitro-2-propoxypyridine, benzylamine, K₂CO₃ in CH₃CN B 2. Heat to Reflux (e.g., 82°C) under N₂ atmosphere A->B C 3. Monitor Progress via TLC or LC-MS until starting material is consumed (2-6 h) B->C D 4. Cool & Filter Remove K₂CO₃, concentrate filtrate C->D E 5. Liquid-Liquid Extraction Dissolve in EtOAc, wash with NaHCO₃ (aq) and Brine D->E F 6. Dry & Concentrate Dry organic layer with MgSO₄, filter, and evaporate solvent E->F G 7. Column Chromatography Purify crude product on silica gel (e.g., Hexanes/EtOAc gradient) F->G H 8. Characterization Confirm structure and purity (¹H NMR, ¹³C NMR, LC-MS) G->H

Figure 2. General experimental workflow for the SNAr reaction.
Step-by-Step Methodology:
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-chloro-3-nitro-2-propoxypyridine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile to make a ~0.2 M solution.

  • Reagent Addition: Add benzylamine (1.2 eq.) to the stirring suspension.

  • Heating: Place the flask under an inert atmosphere (e.g., nitrogen or argon) and heat the mixture to reflux (approx. 82°C). The use of a base like K₂CO₃ is crucial to neutralize the HCl that is cogenerated, preventing the protonation and deactivation of the amine nucleophile.[3]

  • Monitoring: Monitor the reaction's progress every hour using Thin-Layer Chromatography (TLC) or LC-MS.[8] A typical mobile phase for TLC would be 30% ethyl acetate in hexanes. The reaction is complete when the starting chloropyridine spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KCl) and rinse the solid with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting crude residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x). This removes any remaining acidic impurities and salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 40%).

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Process Optimization and Substrate Scope

The efficiency of the SNAr reaction can be fine-tuned by modifying several key parameters. Understanding these allows for adaptation of the protocol to a wide range of amines.

Key Parameter Optimization
  • Nucleophile Choice: The reactivity is highly dependent on the amine.

    • Aliphatic Amines (e.g., piperidine, benzylamine) are generally more nucleophilic and react faster than aromatic amines.

    • Aromatic Amines (e.g., aniline) are less basic and may require higher temperatures or longer reaction times.

    • Steric Hindrance: Bulky amines (e.g., diisopropylamine) will react more slowly than less hindered ones (e.g., dimethylamine).

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, and NMP are excellent choices as they can solvate the charged intermediate without participating in the reaction. Acetonitrile is a good, lower-boiling point alternative. While protic solvents can be used, they may lead to competitive solvolysis byproducts.[9]

  • Base: The choice of base is important. Inorganic bases like K₂CO₃ or Cs₂CO₃ are effective and easily removed by filtration. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, particularly if complete dissolution of the base is desired.[10]

  • Temperature: While the example protocol uses conventional heating, microwave irradiation can dramatically reduce reaction times from hours to minutes.[3] This is particularly useful for high-throughput synthesis of compound libraries.

Representative Substrate Scope

The following table summarizes typical outcomes for the reaction of 5-chloro-3-nitro-2-propoxypyridine with various amines, illustrating the versatility of the protocol.

Amine NucleophileAmine TypeTypical ConditionsApprox. Time (h)Approx. Yield (%)
Morpholine Secondary, AliphaticK₂CO₃, CH₃CN, 82°C2 - 4>90%
Benzylamine Primary, AliphaticK₂CO₃, CH₃CN, 82°C2 - 6>85%
n-Butylamine Primary, AliphaticK₂CO₃, CH₃CN, 82°C3 - 5>90%
Aniline Primary, AromaticCs₂CO₃, DMF, 100°C8 - 1660-75%
Piperidine Secondary, AliphaticK₂CO₃, CH₃CN, 82°C1 - 3>95%

Analytical Methodologies

Robust analytical monitoring is essential for successful synthesis and process development.[8][11]

  • Thin-Layer Chromatography (TLC): The quickest method to visualize reaction progress. The product is typically more polar than the starting material and will have a lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides simultaneous confirmation of the consumption of starting material (by mass) and the appearance of the desired product (by mass), as well as detection of any significant byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural confirmation of the final product.[12]

    • ¹H NMR: Expect to see the disappearance of the pyridine proton signals corresponding to the starting material and the appearance of new signals for the amine moiety. A downfield shift of the pyridine protons adjacent to the new amino group is also common.

    • ¹³C NMR: The carbon atom where substitution occurred (C5) will show a significant upfield shift upon replacement of the chlorine with a nitrogen atom.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Insufficient temperature.2. Deactivated (e.g., protonated) amine.3. Low nucleophilicity of the amine.1. Increase reaction temperature or switch to a higher-boiling solvent (e.g., DMF).2. Ensure an adequate amount of base (at least 2 eq.) is used.3. For poorly reactive amines, consider using a stronger base (e.g., Cs₂CO₃) or switching to microwave heating.
Low Yield 1. Incomplete reaction.2. Product degradation under harsh conditions.3. Mechanical loss during workup or purification.1. Extend the reaction time.2. Reduce temperature and monitor carefully; avoid prolonged heating after completion.3. Ensure careful extraction and column chromatography techniques.
Multiple Products Observed 1. Side reaction with solvent (solvolysis).2. Impure starting materials.3. Reaction of product with starting material.1. Use an anhydrous, aprotic solvent.2. Verify the purity of the starting chloropyridine and amine before starting.3. Use a slight excess of the amine nucleophile (1.1-1.2 eq.) to ensure the electrophile is fully consumed.

Conclusion

The nucleophilic aromatic substitution reaction of 5-chloro-3-nitro-2-propoxypyridine with amines is a powerful and highly adaptable tool for the synthesis of diverse aminopyridine derivatives. By understanding the underlying SNAr mechanism and the influence of key reaction parameters such as solvent, temperature, and the nature of the nucleophile, researchers can efficiently generate novel molecular entities. The detailed protocol and troubleshooting guide provided herein serve as a robust starting point for the development of compound libraries crucial for advancing research in drug discovery and materials science.

References

  • BenchChem. (2025). Reactivity of the nitro group on a pyridine ring. BenchChem.
  • ChemicalBook. (2026). 2-Amino-5-chloro-3-nitropyridine. ChemicalBook.
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring. BenchChem.
  • Chemistry LibreTexts. (2021).
  • Bishop, R. R., Cavell, E. A. S., & Chapman, N. B. (1952). Nucleophilic displacement reactions in aromatic systems. Part I. Kinetics of the reactions of chloronitropyridines with aromatic amines and with pyridine. Journal of the Chemical Society (Resumed), 437.
  • Chapman, N. B., & Rees, C. W. (1954). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed), 1190.
  • ResearchGate. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors.
  • ECHEMI. (n.d.).
  • Guidechem. (2022). How to prepare 2-Amino-5-chloropyridine?. Guidechem.
  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
  • BenchChem. (2025). Application Notes and Protocols for Monitoring Reactions with 2,4,5-Trichloropyrimidine. BenchChem.
  • ResearchGate. (n.d.). Techniques and Methods to Monitor Chemical Reactions.
  • National Center for Biotechnology Information. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions. PubMed Central.
  • Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Chloro-3-nitro-2-propoxypyridine Synthesis

Welcome to the Technical Support Center for the synthesis of 5-chloro-3-nitro-2-propoxypyridine . This guide is engineered for medicinal chemists and process researchers to troubleshoot and optimize the nucleophilic arom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-chloro-3-nitro-2-propoxypyridine . This guide is engineered for medicinal chemists and process researchers to troubleshoot and optimize the nucleophilic aromatic substitution ( SN​Ar ) of 2,5-dichloro-3-nitropyridine with 1-propanol.

Below, we dissect the mechanistic causality of common side products, provide diagnostic Q&As, and establish a self-validating experimental protocol to ensure high regioselectivity and yield.

Mechanistic Overview & Pathway Analysis

The synthesis relies on an SN​Ar reaction. The starting material, 2,5-dichloro-3-nitropyridine, possesses two displaceable halogens. The C2 position is highly activated kinetically by both the adjacent (ortho) nitro group and the pyridine nitrogen [1]. However, the C5 position is also activated by the pyridine nitrogen (para) and the nitro group (meta), leading to potential regioselectivity issues if conditions are not strictly controlled [2].

SNAr_Pathways SM 2,5-dichloro-3-nitropyridine (Starting Material) Prod 5-chloro-3-nitro-2-propoxypyridine (Target Product) SM->Prod 1-Propanol, Base (C2 Attack, Favored) Regio 2-chloro-3-nitro-5-propoxypyridine (Regioisomer Impurity) SM->Regio 1-Propanol, Base (C5 Attack, Minor) Hydro 5-chloro-3-nitropyridin-2-ol (Hydrolysis Impurity) SM->Hydro Trace H2O / OH- (Hydrolysis) DiSub 3-nitro-2,5-dipropoxypyridine (Over-substitution) Prod->DiSub Excess Alkoxide High Temp Regio->DiSub Excess Alkoxide High Temp

Reaction pathways illustrating the S_NAr synthesis and primary side products.

Diagnostic Troubleshooting & FAQs

Q1: Why am I seeing up to 15% of the 5-propoxy regioisomer (2-chloro-3-nitro-5-propoxypyridine) in my crude NMR? A1: This is a failure of kinetic control. While the C2 position is the most electrophilic due to the strong ortho-activating effect of the nitro group, the C5 chlorine can also undergo displacement[1]. If the reaction temperature exceeds 20°C, the kinetic preference for C2 diminishes, allowing the alkoxide to attack the C5 position.

  • Corrective Action: Maintain strict temperature control. Generate the alkoxide at 0°C and ensure the internal temperature of the reaction mixture does not exceed 10°C during the addition phase.

Q2: My LC-MS shows an [M+H]+ peak corresponding to a dipropoxy derivative. How is this over-substitution occurring? A2: Over-substitution (3-nitro-2,5-dipropoxypyridine) occurs when the local concentration of the nucleophile (propoxide) is too high relative to the starting material. Once the C2 position is substituted, the resulting 5-chloro-3-nitro-2-propoxypyridine is less electrophilic, but the C5 chlorine remains susceptible to attack if excess base/alcohol is present and the reaction is run too long.

  • Corrective Action: Strictly limit the 1-propanol/base stoichiometry to 1.05 equivalents. Utilize an inverse addition technique: add the pre-formed sodium propoxide solution dropwise to the starting material, rather than adding the starting material to a pool of alkoxide.

Q3: I have a highly polar, streaking spot on my TLC. Mass spec indicates a mass of 174 [M-H]-. What is this impurity? A3: This is 5-chloro-3-nitropyridin-2-ol, the hydrolysis side product. The hydroxide ion ( OH− ) is a smaller, harder, and significantly more reactive nucleophile than propoxide. Even trace amounts of water in your 1-propanol or the use of hygroscopic bases (like K2​CO3​ or KOH ) will generate hydroxide ions, which rapidly and irreversibly displace the C2 chlorine [3].

  • Corrective Action: Use strictly anhydrous 1-propanol (stored over 3Å molecular sieves). Use Sodium Hydride ( NaH ) in a non-nucleophilic solvent like THF to generate the alkoxide, ensuring hydrogen gas evolution removes the reactive proton without generating water.

Quantitative Optimization Data

The table below summarizes the causality between chosen experimental conditions and the resulting impurity profile. This data validates the necessity of anhydrous, low-temperature conditions.

Base / Solvent SystemTemperatureEquivalentsTarget Yield (%)C5-Regioisomer (%)Dipropoxy (%)Hydrolysis (%)
NaH / THF (Anhydrous) 0°C to 15°C 1.05 eq 89.5% < 2.0% < 1.0% < 0.5%
NaH / THF (Anhydrous)40°C1.05 eq71.0%12.5%4.0%< 0.5%
K2​CO3​ / 1-Propanol80°C (Reflux)Solvent42.0%18.0%28.0%5.0%
NaOH / 1-Propanol (Trace H2​O )25°C1.20 eq28.0%4.0%2.0%62.0%

Standard Operating Procedure (SOP)

To establish a self-validating system, the following protocol forces the reaction down the kinetic pathway while systematically eliminating the variables that cause side products.

Workflow Step1 1. Alkoxide Generation NaH + 1-Propanol (0°C, Anhydrous) Step2 2. SM Addition Inverse Addition of Alkoxide to SM Step1->Step2 Step3 3. S_NAr Reaction Strict temp control (0°C to 15°C) Step2->Step3 Step4 4. Quench NH4Cl (sat.) to prevent hydrolysis Step3->Step4 Step5 5. Isolation Extraction & Chromatography Step4->Step5

Optimized step-by-step experimental workflow to minimize side product formation.
Step-by-Step Methodology:
  • Preparation of Sodium Propoxide:

    • Purge a dry, 3-neck round-bottom flask with Argon. Add anhydrous THF (10 volumes) and Sodium Hydride (60% dispersion in mineral oil, 1.05 eq).

    • Cool the suspension to 0°C using an ice bath.

    • Add anhydrous 1-propanol (1.05 eq) dropwise over 15 minutes. Stir for 30 minutes at 0°C until H2​ evolution ceases. Causality: Exact stoichiometry prevents over-substitution; NaH prevents hydrolysis.

  • Substrate Preparation:

    • In a separate Argon-purged flask, dissolve 2,5-dichloro-3-nitropyridine (1.0 eq) in anhydrous THF (5 volumes). Cool this solution to 0°C.

  • Inverse Addition ( SN​Ar Reaction):

    • Transfer the sodium propoxide solution into an addition funnel.

    • Add the alkoxide solution dropwise to the 2,5-dichloro-3-nitropyridine solution over 45 minutes, maintaining the internal temperature below 5°C. Causality: Inverse addition prevents a transient excess of nucleophile, suppressing the dipropoxy impurity.

  • Reaction Monitoring & Quench:

    • Allow the reaction to stir at 0°C for 1 hour, then slowly warm to 15°C. Monitor by TLC or LC-MS.

    • Once the starting material is consumed (>98%), immediately quench the reaction by adding saturated aqueous NH4​Cl at 0°C. Causality: Mild acidic quench destroys unreacted alkoxide without exposing the highly activated product to strongly basic aqueous conditions, preventing late-stage hydrolysis.

  • Isolation:

    • Extract the aqueous layer with Ethyl Acetate (3 x 10 volumes). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the pure 5-chloro-3-nitro-2-propoxypyridine.

References

  • Discovery and Optimization of Allosteric Inhibitors of Mutant Isocitrate Dehydrogenase 1 (R132H IDH1)
  • US20120220537A1 - 9-aminoacridine derivatives, their preparation and uses Source: Google Patents URL
  • 2,4-Dichloro-5-nitropyridine | Research Chemical - Chemical Reactivity and Mechanistic Insights Source: Benchchem URL
Optimization

challenges in the purification of 5-CHLORO-3-NITRO-2-PROPOXYPYRIDINE

Welcome to the Technical Support Center for the isolation and purification of 5-chloro-3-nitro-2-propoxypyridine . As a highly functionalized heterocyclic building block, this molecule presents unique physicochemical cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 5-chloro-3-nitro-2-propoxypyridine . As a highly functionalized heterocyclic building block, this molecule presents unique physicochemical challenges. The presence of the electron-withdrawing nitro and chloro groups, combined with the sterically bulky and lipophilic propoxy chain, significantly alters its behavior during workup, chromatography, and crystallization.

This guide is designed for researchers and process chemists to troubleshoot common bottlenecks, understand the mechanistic causality behind purification failures, and implement self-validating protocols to ensure high-purity yields.

Section 1: Mechanistic Context & Impurity Profiling

To purify effectively, one must understand the synthetic origin of the impurities. 5-chloro-3-nitro-2-propoxypyridine is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) of 2,5-dichloro-3-nitropyridine with sodium propoxide[1]. The position 2 of the pyridine ring is highly activated by the adjacent ring nitrogen and the ortho-nitro group, making the C-Cl bond highly labile.

SNAr_Pathway SM 2,5-Dichloro-3-nitropyridine (Starting Material) Product 5-Chloro-3-nitro-2-propoxypyridine (Target) SM->Product SNAr (Major) Impurity1 5-Chloro-2-hydroxy-3-nitropyridine (Hydrolysis Byproduct) SM->Impurity1 H2O/OH- (Side Reaction) Reagent Sodium Propoxide (Nucleophile) Reagent->Product Impurity2 Bis-propoxy derivative (Over-reaction) Product->Impurity2 Excess Propoxide

Reaction pathways generating the target molecule and common structural impurities.

Section 2: Troubleshooting FAQs

Q1: During aqueous workup, I am losing product yield and observing a highly polar impurity on my TLC. What is happening?

A: The highly polar impurity is almost certainly 5-chloro-2-hydroxy-3-nitropyridine [2]. If the SNAr reaction is quenched with an unbuffered aqueous base, or if adventitious water is present during the reaction, hydroxide ions aggressively compete with the propoxide nucleophile[1].

Causality & Solution: Because the 2-position is heavily electron-deficient, it is highly susceptible to hydrolysis.

  • Protocol Fix: Quench the reaction mixture with a buffered aqueous solution (e.g., saturated aqueous NH4​Cl ) rather than water or NaOH . This maintains a near-neutral pH, neutralizing excess propoxide while preventing the formation of the pyridinol byproduct.

Q2: 5-Chloro-3-nitro-2-propoxypyridine and unreacted 2,5-dichloro-3-nitropyridine co-elute on normal-phase silica gel. How can I resolve them?

A: Both molecules are highly lipophilic and lack strong hydrogen-bond donating groups. On standard normal-phase silica (using Hexane/Ethyl Acetate), they migrate at nearly identical rates because the silica surface interacts primarily with the nitro group, which is present in both molecules.

Causality & Solution: You must exploit the hydrophobic difference between the chloro group and the propoxy chain. Transitioning to Reversed-Phase (RP) chromatography (C18) is the most effective solution. The 3-carbon propoxy chain provides significantly higher hydrophobic retention on a C18 stationary phase compared to the starting material.

Quantitative Chromatographic Data Summary | Compound | Normal Phase Rf​ (Hexane:EtOAc 8:2) | Reversed Phase Rt​ (C18, MeCN: H2​O 60:40) | UV Max (nm) | | :--- | :--- | :--- | :--- | | 2,5-Dichloro-3-nitropyridine | ~0.65 | 4.2 min | 270 | | 5-Chloro-3-nitro-2-propoxypyridine | ~0.62 | 6.8 min | 285 | | 5-Chloro-2-hydroxy-3-nitropyridine | ~0.10 (streaks) | 1.5 min | 310 |

Q3: My purified fractions from column chromatography form a thick oil instead of crystallizing. How do I induce crystallization?

A: "Oiling out" (liquid-liquid phase separation) is a notorious challenge with alkyl-substituted nitropyridines[3]. The flexible propoxy chain disrupts rigid crystal lattice packing, significantly lowering the melting point and causing the compound to supersaturate as a liquid rather than a solid.

Causality & Solution: You must bypass the metastable "oil zone" by using a strict anti-solvent crystallization protocol with controlled temperature cycling. Rapid cooling traps the solvent within the hydrophobic matrix, resulting in an oil.

Step-by-Step Protocol: Anti-Solvent Crystallization

  • Concentration: Evaporate the chromatography fractions containing the target compound under reduced pressure until a thick, solvent-free oil is obtained.

  • Dissolution: Dissolve the oil in a minimum volume of warm Isopropanol (IPA) at 45°C. (Critical: Do not exceed 50°C to avoid thermal degradation of the nitropyridine[4]).

  • Anti-Solvent Addition: Dropwise, add cold water (anti-solvent) while stirring vigorously until the solution becomes slightly turbid. This indicates the saturation point.

  • Annealing (Self-Validation Step): Stop water addition immediately. Hold the temperature at 40°C for 30 minutes. If the turbidity resolves into an oil droplet at the bottom of the flask, you have added too much water too quickly. If fine particulates form, nucleation has successfully begun.

  • Cooling: Slowly cool the mixture to 4°C at a strict rate of 5°C/hour to promote crystal growth over liquid separation.

  • Isolation: Filter the resulting pale-yellow crystals and wash with a 10:90 IPA:Water mixture. Dry under high vacuum.

Crystallization Oil Purified Oil (Target Compound) Dissolve Dissolve in warm IPA (45°C) Oil->Dissolve AntiSolvent Add Water (Dropwise until turbid) Dissolve->AntiSolvent Anneal Anneal at 40°C (Prevent Oiling Out) AntiSolvent->Anneal Fail Rapid Cooling (Oils out again) AntiSolvent->Fail If cooled too fast Cool Slow Cool to 4°C (5°C/hr) Anneal->Cool Crystals Pure Crystals (5-Chloro-3-nitro-2-propoxypyridine) Cool->Crystals Success Fail->Dissolve Rework

Workflow for overcoming oiling out during anti-solvent crystallization.

Q4: Is distillation a viable purification method for this compound to remove residual solvents or starting materials?

A: No. Distillation is highly discouraged and potentially hazardous for 5-chloro-3-nitro-2-propoxypyridine.

Causality & Solution: Nitropyridines exhibit inherent thermal instability and can decompose exothermically at elevated temperatures[4]. Furthermore, the presence of the propoxy group and the chlorine atom increases the molecular weight and boiling point. Attempting to distill this compound would require high vacuum and temperatures that risk auto-acceleration of decomposition. Always rely on chromatography or crystallization for the purification of this class of compounds[5].

References

  • Nitropyridines in the Synthesis of Bioactive Molecules Source: PMC - NIH URL:[Link]

  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid Source: ResearchGate URL:[Link]

  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES Source: Canadian Science Publishing URL:[Link]

  • Process for the preparation of substituted pyridines (DE3245950A1)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in 5-Chloro-3-nitro-2-propoxypyridine Workflows

Welcome to the Technical Support Center for 5-chloro-3-nitro-2-propoxypyridine (CAS: 886373-37-1)[1]. This di-electrophilic scaffold is highly valued in drug discovery, but its dual reactive sites (C2-propoxy and C5-chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-chloro-3-nitro-2-propoxypyridine (CAS: 886373-37-1)[1]. This di-electrophilic scaffold is highly valued in drug discovery, but its dual reactive sites (C2-propoxy and C5-chloro) frequently cause regioselectivity issues during functionalization. This guide provides field-proven insights, causality-driven explanations, and self-validating protocols to help you achieve absolute control over your synthetic pathways.

Regioselectivity Logic Pathway

Regioselectivity A 5-Chloro-3-nitro-2-propoxypyridine (Di-electrophilic Scaffold) B SNAr Conditions (Nucleophiles, Heat/Base) A->B Electronic Control C Cross-Coupling Conditions (Pd Catalyst, Ligand) A->C Steric/BDE Control D Attack at C2 Position (Ortho to N & NO2) B->D Meisenheimer Stabilization E Oxidative Addition at C5 (Weaker C-Cl Bond) C->E Metal Insertion F Propoxy Displacement (Retains C5-Cl) D->F G C-C Bond Formation (Retains C2-Propoxy) E->G

Logic tree determining regioselectivity in 5-chloro-3-nitro-2-propoxypyridine reactions.

Quantitative Regioselectivity Parameters

To understand the causality behind experimental outcomes, we must compare the thermodynamic and electronic properties of the two reactive sites.

ParameterC2 Position (-OPr)C5 Position (-Cl)
Electronic Environment Highly electron-deficientModerately electron-deficient
Directing Group Effects Ortho to N1, Ortho to NO2Meta to N1, Meta to NO2
Leaving Group Ability (SNAr) Moderate (Alkoxide)Excellent (Chloride)
Bond Dissociation Energy Strong (C-O ~ 360 kJ/mol)Weak (C-Cl ~ 318 kJ/mol)
Preferred Reaction Pathway SNAr (Nucleophilic Attack)Transition Metal Cross-Coupling
Reagent Compatibility Amines, Thiols, AlkoxidesPd(0)/Ligand, Aryl Boronic Acids
Frequently Asked Questions (FAQs)

Q1: Why does my Nucleophilic Aromatic Substitution (SNAr) reaction displace the propoxy group instead of the chloride? Causality: In classical organic chemistry, chloride is considered a superior leaving group to an alkoxide. However, in this specific scaffold, regioselectivity is entirely governed by electronic activation rather than leaving group ability. The C2 position is ortho to both the strongly electronegative ring nitrogen and the powerful electron-withdrawing nitro group at C3. This dual activation dramatically stabilizes the intermediate Meisenheimer complex during nucleophilic attack. Conversely, the C5 position is meta to both the ring nitrogen and the nitro group, rendering it electronically unactivated for SNAr. Similar to other nitropyridine systems where electron-withdrawing groups dictate the site of nucleophilic attack[2], nucleophiles will exclusively attack C2, displacing the propoxy group and leaving the C5-Cl bond intact[3].

Q2: How can I selectively functionalize the C5 position without displacing the C2 propoxy group? Causality: To bypass the overwhelming electronic preference for C2, you must switch the reaction paradigm from SNAr to transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Palladium catalysts undergo oxidative addition based on Bond Dissociation Energies (BDE) rather than Meisenheimer complex stabilization. Because the C5-Cl bond is significantly weaker than the C2-O bond, the palladium(0) species will selectively insert into the C5-Cl bond, leaving the C2-propoxy group completely unreacted.

Q3: What are the risks during the reduction of the C3 nitro group? Causality: Reducing the C3 nitro group to an amine is a common downstream transformation. However, utilizing harsh reductive conditions (such as Pd/C with H 2​ gas) poses a severe risk of competitive hydrodehalogenation at the C5-chloro position. To prevent over-reduction and maintain the integrity of the C5-Cl bond, researchers must employ chemoselective single-electron transfer (SET) reduction methods, such as Iron/NH 4​ Cl or Zinc/AcOH, which selectively reduce the nitro group without oxidative addition into the carbon-halogen bond.

Self-Validating Experimental Protocols
Protocol A: Chemoselective SNAr Amination at C2

This protocol displaces the propoxy group while preserving the C5-chloride.

  • Preparation: Charge a reaction vessel with 5-chloro-3-nitro-2-propoxypyridine (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).

  • Solvent & Base: Add a polar aprotic solvent (e.g., DMF or Acetonitrile) to achieve a 0.2 M concentration. Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as a non-nucleophilic base.

  • Reaction: Stir the mixture at 60 °C for 4–6 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water (3x) and brine to remove DMF and excess amine.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Validation System: Analyze the crude mixture via LC-MS. The displacement of the propoxy group (-OC 3​ H 7​ , mass 59) by a primary amine (e.g., methylamine, mass 31) will result in a net mass decrease of 28 Da. Crucially, the isotopic pattern must retain the 3:1 ratio characteristic of the intact C5-chlorine atom. If the chlorine were erroneously displaced, this distinct isotopic signature would be lost.

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C5

This protocol functionalizes the C5-chloride while preserving the C2-propoxy group.

  • Preparation: In an oven-dried Schlenk flask, combine 5-chloro-3-nitro-2-propoxypyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K 2​ CO 3​ (2.5 equiv).

  • Atmosphere: Evacuate and backfill the flask with inert gas (N 2​ or Argon) three times to prevent catalyst oxidation.

  • Solvent: Add a thoroughly degassed solvent mixture of 1,4-Dioxane/Water (4:1 v/v) to achieve a 0.1 M concentration.

  • Catalysis: Add the palladium catalyst, Pd(dppf)Cl 2​ (0.05 equiv).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring for 8–12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and wash the pad with ethyl acetate. Separate the organic layer, wash with brine, dry over MgSO 4​ , and concentrate.

Validation System: 1 H NMR analysis of the purified product must show the retention of the propoxy group signals (typically a triplet around 4.3 ppm for the -OCH 2​ -, a multiplet around 1.8 ppm, and a triplet around 1.0 ppm). The disappearance of the C5-Cl and the appearance of new aromatic protons from the boronic acid mathematically confirm regioselective cross-coupling at C5.

References
  • Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen, ChemRxiv,[Link]

Sources

Optimization

Technical Support Center: Large-Scale Synthesis of 5-Chloro-3-nitro-2-propoxypyridine

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 5-chloro-3-nitro-2-propoxypyridine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 5-chloro-3-nitro-2-propoxypyridine . The most viable industrial route involves the nucleophilic aromatic substitution (SNAr) of 2,5-dichloro-3-nitropyridine with a propoxide nucleophile.

Scaling this energetic and regioselective reaction presents unique challenges, including exotherm control, byproduct suppression, and phase separations. This guide synthesizes mechanistic theory with field-proven troubleshooting protocols to ensure a robust, self-validating process.

Mechanistic Foundations & Regioselectivity (FAQ)

Q: Why does the propoxide nucleophile selectively attack the C2 position instead of C5 on 2,5-dichloro-3-nitropyridine? A: Nucleophilic aromatic substitution (SNAr) relies heavily on the stabilization of the anionic Meisenheimer intermediate. The C2 position is highly activated by both the adjacent pyridine nitrogen (which acts as an internal electron sink) and the strongly electron-withdrawing ortho-nitro group[1]. The C5 chlorine, while para to the ring nitrogen, lacks the intense localized electron-withdrawing effect of an adjacent nitro group. Literature confirms that sequential displacements of halogen from 2,5-dichloro-3-nitropyridine by alkoxides occur highly regioselectively at the 2-position[2][3].

Q: What is the optimal base for generating the propoxide nucleophile at scale? A: While sodium hydride (NaH) is commonly used in discovery chemistry to generate alkoxides[2], its use at a multi-kilogram scale poses severe hydrogen gas evolution and fire risks. For large-scale synthesis, we recommend using Potassium tert-butoxide (KOtBu) or Sodium tert-pentoxide in combination with 1-propanol. These bases have a pKa high enough to quantitatively generate the propoxide nucleophile without the hazardous off-gassing associated with hydrides.

SNAr_Mechanism SM 2,5-Dichloro-3-nitropyridine (Electrophile) Meisenheimer Meisenheimer Complex (Anion localized at C2) SM->Meisenheimer + PrO⁻ (Regioselective attack) Byproduct 5-Chloro-2-hydroxy-3-nitropyridine (Impurity) SM->Byproduct + OH⁻ (Trace water) Nuc Sodium Propoxide (Nucleophile) Nuc->Meisenheimer Product 5-Chloro-3-nitro-2-propoxypyridine (Target) Meisenheimer->Product - Cl⁻ (Fast elimination)

Figure 1: SNAr mechanistic pathway and competitive hydrolysis at the C2 position.

Process Troubleshooting Guide

Issue 1: High levels of the 5-chloro-2-hydroxy-3-nitropyridine byproduct.

  • Root Cause: 5-Chloro-2-hydroxy-3-nitropyridine (CAS: 21427-61-2) is the primary hydrolysis byproduct[4]. It forms when hydroxide ions—generated from adventitious water in hygroscopic solvents or bases—outcompete the propoxide nucleophile for the highly activated C2 position.

  • Resolution:

    • Karl Fischer (KF) Titration: Ensure 1-propanol and the primary solvent (e.g., Toluene or THF) have a moisture content of <500 ppm before base addition.

    • Solvent Selection: Switch from a purely polar aprotic solvent (like DMF) to a Toluene/THF blend. Toluene minimizes the solubility of any trace hydroxide salts, kinetically favoring the alkoxide attack.

Issue 2: Thermal runaway and exotherm control during dosing.

  • Root Cause: SNAr reactions on nitroaromatics are highly exothermic. At scale, batch addition of the electrophile to the nucleophile (or vice versa) without active cooling can lead to a runaway reaction, risking decomposition of the energetic nitroaromatic core[5].

  • Resolution: Implement an inverse addition protocol. Dose the pre-formed propoxide solution slowly into a jacket-cooled (0–5 °C) solution of 2,5-dichloro-3-nitropyridine. The reaction rate should be strictly limited by the dosing rate, ensuring the heat removal capacity of the reactor is never exceeded.

Issue 3: The reaction stalls at ~85% conversion, and heating causes degradation.

  • Root Cause: Stalling is often caused by the protonation of the propoxide nucleophile if the reaction generates acidic micro-environments, or if the solvent heavily solvates the alkoxide, reducing its nucleophilicity.

  • Resolution: Do not apply heat. Instead, ensure a slight stoichiometric excess of the nucleophile (1.05 - 1.10 eq) and maintain the temperature below 15 °C. If stalling persists, evaluate the quality of your KOtBu, as degraded base will fail to maintain the necessary alkaline environment.

Quantitative Process Optimization Data

The following table summarizes the causality between solvent/base selection and the resulting yield and purity profiles. Note: Data reflects typical 100g-scale optimization runs.

Solvent SystemBaseTemp (°C)Conversion (%)Hydrolysis Byproduct (%)Isolated Yield (%)
1-Propanol (neat)Na (metal)25>991.288
THFNaH0 to 25980.592
Toluene / THF KOtBu 0 to 10 >99 <0.1 95
DMFK₂CO₃60858.572

Self-Validating Standard Operating Procedure (SOP)

This step-by-step methodology is designed for a 1-kg scale synthesis. It incorporates In-Process Controls (IPCs) to create a self-validating workflow, ensuring each step is verified before proceeding.

Step 1: Substrate Preparation & Dehydration

  • Charge a 20 L jacketed glass reactor with 2,5-dichloro-3-nitropyridine (1.00 kg, 5.18 mol) and anhydrous Toluene (8.0 L).

  • Stir at 200 rpm under a nitrogen atmosphere until fully dissolved.

  • Causality Check: Toluene is chosen to suppress hydroxide solubility. Cool the reactor jacket to 0 °C.

Step 2: Nucleophile Generation

  • In a separate 5 L vessel under nitrogen, charge anhydrous 1-Propanol (3.0 L) and cool to 5 °C.

  • Slowly add Potassium tert-butoxide (KOtBu) (610 g, 5.44 mol, 1.05 eq) in portions.

  • Causality Check: Pre-forming the alkoxide prevents the substrate from being exposed to localized high concentrations of unreacted base, which can cause ring degradation.

Step 3: Controlled Dosing (SNAr)

  • Dose the potassium propoxide solution into the 20 L reactor via an addition funnel over 4 hours.

  • Maintain the internal reaction temperature strictly between 2 °C and 10 °C.

Step 4: In-Process Control (IPC) Validation

  • Stir for an additional 1 hour at 10 °C.

  • Pull a 1 mL aliquot, quench with 0.1 M HCl, and analyze via HPLC.

  • Validation Gate: The reaction is validated to proceed only if the 2,5-dichloro-3-nitropyridine peak is <1% AUC. If >1%, stir for an additional hour.

Step 5: Quench and Extraction

  • Quench the reaction by adding 0.5 M aqueous HCl (5.0 L) over 30 minutes, keeping the temperature <20 °C.

  • Separate the phases. Wash the organic layer with brine (3.0 L) and dry over anhydrous Na₂SO₄.

  • Causality Check: A mild acidic quench neutralizes any remaining alkoxide/hydroxide, preventing hydrolysis during the concentration phase.

Step 6: Crystallization

  • Concentrate the toluene solution under reduced pressure to approximately 2.5 L.

  • Heat to 60 °C and slowly add n-Heptane (5.0 L) as an anti-solvent.

  • Cool linearly to 5 °C over 4 hours. Filter the resulting pale-yellow crystals and dry in a vacuum oven at 40 °C.

Process_Workflow Start Reactor Setup Inert N2 Atmosphere Prep Dissolve 2,5-dichloro-3-nitropyridine in Toluene/THF Start->Prep Dosing Dose KOtBu/1-Propanol Maintain T < 15°C Prep->Dosing Quench Aqueous Quench (0.1M HCl) Dosing->Quench Conversion >99% Exotherm Exotherm Warning! Strict dosing rate Dosing->Exotherm Phase Phase Separation Extract Aqueous Quench->Phase Cryst Crystallization (Heptane/Toluene) Phase->Cryst

Figure 2: Scalable process workflow for 5-chloro-3-nitro-2-propoxypyridine synthesis.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-CHLORO-3-NITRO-2-PROPOXYPYRIDINE Workflows

Welcome to the Application Scientist Support Center. Working with highly functionalized heterocycles like 5-chloro-3-nitro-2-propoxypyridine presents a unique set of catalytic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Working with highly functionalized heterocycles like 5-chloro-3-nitro-2-propoxypyridine presents a unique set of catalytic challenges. The combination of a reducible nitro group, a labile C-Cl bond, an electron-donating propoxy group, and a strongly coordinating pyridine nitrogen creates a "perfect storm" for catalyst deactivation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome catalyst poisoning and off-target reactivity.

Module 1: Chemoselective Nitro Reduction

FAQ: Why does my Pd/C catalyst deactivate rapidly, and why am I observing des-chloro byproducts?

Causality & Mechanism: The catalytic reduction of the nitro group proceeds through a direct route via nitroso and hydroxylamine intermediates 1. These intermediates—particularly the hydroxylamine—are strong σ-donors that irreversibly bind to the active sites of standard Pd/C catalysts, causing premature poisoning.

Furthermore, the electron-withdrawing nature of the nitro group activates the C5-chlorine. Standard Pd/C is too catalytically aggressive; once the nitro group is partially reduced, the Pd(0) surface readily inserts into the C-Cl bond. This leads to hydrodehalogenation (loss of chlorine) and the generation of HCl, which further alters the pH and poisons the catalyst.

The Solution: To achieve chemoselectivity, the d-band center of the metal must be modulated. Using Palladium phosphides (Pd-P/C) or Platinum doped with a poison (e.g., Pt/V/C) significantly reduces the adsorption energy of the C-Cl bond. This effectively suppresses hydrodehalogenation while maintaining sufficient activity for N-O cleavage 2.

NitroReduction A 5-Chloro-3-nitro- 2-propoxypyridine B Nitroso Intermediate A->B +H2 C Hydroxylamine (Catalyst Poison) B->C +H2 D 3-Amino-5-chloro- 2-propoxypyridine C->D +H2 (Target) E Des-chloro Byproduct (Hydrodehalogenation) C->E Direct C-Cl cleavage D->E Over-reduction

Mechanistic pathway of nitro reduction highlighting intermediate poisoning and hydrodehalogenation.

Protocol 1: Chemoselective Nitro Reduction (Self-Validating)
  • Setup: Charge a high-pressure autoclave with 5-chloro-3-nitro-2-propoxypyridine (1.0 eq), 1% Pt-2% V/C catalyst (5 wt% relative to substrate), and anhydrous THF (0.2 M).

  • Purge: Purge the vessel with N₂ (3x) to remove oxygen, followed by H₂ (3x). Pressurize to exactly 5 bar H₂.

  • Self-Validation Checkpoint (H₂ Uptake): Connect the reactor to a mass flow controller (MFC) to continuously monitor hydrogen uptake. Stir at 25°C. The reaction is complete and chemoselective when exactly 3.0 equivalents of H₂ are consumed and the uptake curve flatlines. If uptake continues past 3.0 eq, hydrodehalogenation is occurring; immediately vent the reactor.

  • Workup: Vent the H₂ gas and purge with N₂. Filter the mixture through a tightly packed Celite pad under an N₂ blanket (to prevent the dry catalyst from igniting) and concentrate the filtrate in vacuo.

Module 2: Cross-Coupling (Suzuki-Miyaura) at the C5-Chloro Position

FAQ: My Suzuki coupling stalls at <20% conversion. Is the pyridine nitrogen poisoning the Pd catalyst?

Causality & Mechanism: Yes. Aryl chlorides inherently possess a high bond dissociation energy (~330 kJ/mol), making oxidative addition the rate-limiting step 3. The 2-propoxy group donates electron density into the pyridine ring, further deactivating the C-Cl bond.

More critically, the pyridine nitrogen is a strong Lewis base that competes with your phosphine ligands for the Pd(0) center. This forms stable, off-cycle coordination complexes that trap the catalyst 4. When the catalytic cycle stalls at the oxidative addition step, unligated Pd(0) rapidly aggregates into inactive, insoluble Pd black.

The Solution: The use of highly active, sterically demanding Buchwald precatalysts like XPhos Pd G3 is mandatory. The bulky triisopropylphenyl moiety of XPhos acts as a physical shield, preventing the pyridine nitrogen from coordinating to the metal center. Simultaneously, the electron-rich dicyclohexylphosphine moiety accelerates the difficult oxidative addition into the C-Cl bond.

CrossCoupling Pd0 Pd(0)L Active Species (e.g., from XPhos Pd G3) OA Oxidative Addition (Rate Limiting Step) Pd0->OA 5-Chloro-pyridine Deact1 Pyridine N-Coordination (Off-cycle Poisoning) Pd0->Deact1 Substrate Inhibition (Without bulky ligands) TM Transmetalation OA->TM Boronic Acid Deact2 Pd Black Precipitation (Irreversible Deactivation) OA->Deact2 Slow OA / Ligand Loss RE Reductive Elimination TM->RE RE->Pd0 Product Release

Suzuki-Miyaura catalytic cycle showing deactivation via N-coordination and Pd black formation.

Protocol 2: Optimized Suzuki-Miyaura Coupling (Self-Validating)
  • Reagent Assembly: In an oven-dried Schlenk flask, combine the chloropyridine substrate (1.0 eq), arylboronic acid (1.2 eq), and XPhos Pd G3 (2 mol%).

  • Base Addition: Add finely milled anhydrous K₃PO₄ (2.0 eq). Note: A strong, inorganic base is required to form the reactive boronate species necessary for transmetalation.

  • Atmosphere Exchange: Evacuate and backfill the flask with Argon (3x) to ensure strict air-free conditions.

  • Solvent & Activation: Inject degassed 1,4-Dioxane (0.1 M).

  • Self-Validation Checkpoint (Precatalyst Activation): Heat the mixture to 80°C. The use of a G3 precatalyst ensures a strict 1:1 ligand-to-palladium ratio. Upon mild heating, the precatalyst rapidly activates, turning the solution from pale yellow to a clear, homogeneous orange. The absence of a black precipitate (Pd black) within the first 30 minutes validates that the bulky XPhos ligand is successfully preventing pyridine N-coordination.

  • Completion: Stir at 80°C for 4-6 hours. Monitor by LC-MS. Once complete, cool to room temperature, dilute with EtOAc, wash with water/brine to remove phosphate salts, and purify via flash chromatography.

Quantitative Catalyst Performance Summary

Catalyst SystemReaction TypeConversion (%)Chemoselectivity (%)Primary Deactivation Mode
Pd/C (Standard) Nitro Reduction>99%<50% (High des-chloro)Hydrodehalogenation & Poisoning
Pd-P/C or Pt/V/C Nitro Reduction>99%>99%Minimal (Stable over 5+ cycles)
Pd(PPh₃)₄ Suzuki Coupling<20%N/APyridine N-Coordination (Poisoning)
XPhos Pd G3 Suzuki Coupling>95%>99%Minimal (Sterically protected)

References

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews (ACS Publications). Available at:[Link]

  • Preparation and Catalytic Performance of Metal-Rich Pd Phosphides for the Solvent-Free Selective Hydrogenation of Chloronitrobenzene. MDPI. Available at: [Link]

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides. d-nb.info. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparison of reactivity between 5-CHLORO-3-NITRO-2-PROPOXYPYRIDINE and similar compounds

An in-depth technical analysis for researchers and drug development professionals evaluating the chemical reactivity, synthetic utility, and functionalization strategies of 5-Chloro-3-nitro-2-propoxypyridine (CAS: 886373...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals evaluating the chemical reactivity, synthetic utility, and functionalization strategies of 5-Chloro-3-nitro-2-propoxypyridine (CAS: 886373-37-1) against its direct structural analogs.

Executive Summary

In the design of aza-heterocyclic therapeutics—particularly imidazo[4,5-b]pyridines and related bi-cyclic scaffolds—the selection of the correct pyridine building block dictates the efficiency of the entire synthetic route. 5-Chloro-3-nitro-2-propoxypyridine offers a highly specific reactivity profile characterized by a stable C2-alkoxy linkage, a reducible C3-nitro group, and a C5-chlorine atom primed for late-stage transition-metal catalysis.

This guide objectively compares its reactivity against two critical alternatives: its synthetic precursor, 2,5-dichloro-3-nitropyridine , and its heavier halogen analog, 5-bromo-3-nitro-2-propoxypyridine .

Comparative Reactivity Matrix

To rationally design a synthetic workflow, chemists must understand the orthogonal reactivity of the functional groups on the pyridine ring. The table below summarizes the quantitative and qualitative reactivity differences across the three analogous scaffolds.

CompoundC2 Reactivity (SNAr)C5 Reactivity (Pd-Coupling)Primary Synthetic Utility
2,5-Dichloro-3-nitropyridine Extremely High Rapid displacement by nucleophiles at 25°C.Low Inert under standard conditions; requires specialized ligands.Electrophilic precursor for generating diverse C2-substituted scaffolds.
5-Chloro-3-nitro-2-propoxypyridine Inert Propoxy acts as a stable, non-displaceable ether linkage.Moderate Requires electron-rich dialkylbiaryl phosphines (e.g., SPhos) at ≥80°C.Stable intermediate for chemoselective late-stage C5 functionalization.
5-Bromo-3-nitro-2-propoxypyridine Inert Propoxy acts as a stable, non-displaceable ether linkage.High Proceeds rapidly with standard Pd(PPh3)4 catalysts.Rapid analog library generation via facile Suzuki/Buchwald couplings.

Nucleophilic Aromatic Substitution (SNAr): The C2 Position

Mechanistic Causality

In classical SNAr reactions, the pyridine ring's nitrogen atom acts as an internal electron sink, stabilizing the negatively charged intermediate (the Meisen

Comparative

Comparative Purity Assessment of 5-Chloro-3-nitro-2-propoxypyridine: Optimizing HPLC Methodologies

Introduction 5-Chloro-3-nitro-2-propoxypyridine (CAS: 886373-37-1) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Due...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Chloro-3-nitro-2-propoxypyridine (CAS: 886373-37-1) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Due to its role as an upstream intermediate, establishing a robust, highly selective High-Performance Liquid Chromatography (HPLC) method for its purity assessment is critical. Undetected impurities—such as unreacted starting materials or hydrolysis byproducts—can propagate through synthetic pathways, leading to toxic or structurally compromised final products.

This guide provides an objective, data-driven comparison of two distinct reverse-phase HPLC methodologies for the purity assessment of 5-Chloro-3-nitro-2-propoxypyridine, designed specifically for researchers and drug development professionals.

Mechanistic Insight: The Chemistry of Separation (E-E-A-T)

To develop a reliable chromatographic method, one must understand the causality behind the analyte's behavior. 5-Chloro-3-nitro-2-propoxypyridine features a pyridine ring substituted with a strongly electron-withdrawing nitro group ( −NO2​ ), a moderately electron-withdrawing chlorine atom ( −Cl ), and an electron-donating propoxy group ( −O−Pr ).

The Challenge of Pyridine Derivatives
  • Silanol Interactions: The basic nitrogen atom in the pyridine ring has a strong propensity to interact with residual, unendcapped silanol groups on silica-based stationary phases. This secondary interaction typically manifests as severe peak tailing[2].

  • Isomeric Co-elution: The standard synthesis of this compound often involves the nucleophilic aromatic substitution ( SN​Ar ) of 2,5-dichloro-3-nitropyridine with sodium propoxide. This reaction can leave behind unreacted starting material or generate hydrolysis side-products like 5-chloro-2-hydroxy-3-nitropyridine[3]. Because these impurities share near-identical molecular weights and hydrophobicities with the target analyte, traditional C18 columns often fail to resolve them.

The Solution: Orthogonal Selectivity via π−π Interactions

While a standard C18 Column (Method A) relies exclusively on hydrophobic partitioning, a Phenyl-Hexyl Column (Method B) introduces orthogonal selectivity. The electron-rich phenyl ring of the stationary phase acts as a π -donor, engaging in strong π−π interactions with the highly electron-deficient nitropyridine ring of the analyte[2]. This differential electronic interaction easily resolves the target from its synthetic precursors, even when their hydrophobic profiles are identical. Furthermore, the addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase acts as an ion-pairing agent, fully suppressing silanol ionization and ensuring sharp, symmetrical peaks.

Analytical Workflow

HPLC_Workflow N1 Sample Preparation 5-Chloro-3-nitro-2-propoxypyridine N2 Column Selection (USP <621> Compliant) N1->N2 N3 Method A: C18 Column (Hydrophobic Partitioning) N2->N3 N4 Method B: Phenyl-Hexyl (π-π Interactions) N2->N4 N5 Gradient Elution Water / ACN with 0.1% TFA N3->N5 N4->N5 N6 UV Detection (254 nm) Nitro-Aromatic Chromophore N5->N6 N7 System Suitability Test Resolution > 2.0, Tailing < 1.5 N6->N7 N8 Purity Quantification & Impurity Profiling N7->N8

Fig 1: Analytical workflow for the HPLC purity assessment of 5-Chloro-3-nitro-2-propoxypyridine.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol integrates System Suitability Testing (SST) directly into the workflow, fulfilling the regulatory requirements of both ICH Q2(R1)[4] and USP <621>[5].

Step 1: Preparation of Solutions
  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile (ACN).

  • Diluent: 50:50 Water:ACN (v/v).

  • System Suitability Solution (SST): Accurately weigh and dissolve 5-Chloro-3-nitro-2-propoxypyridine to a concentration of 1.0 mg/mL in the diluent. Spike this solution with 0.5% (w/w) of 2,5-dichloro-3-nitropyridine (starting material) and 0.5% (w/w) of 5-chloro-2-hydroxy-3-nitropyridine[3].

  • Sample Solution: Prepare the unknown batch of 5-Chloro-3-nitro-2-propoxypyridine at 1.0 mg/mL in the diluent. Filter through a PTFE syringe filter.

Step 2: Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume:

  • Column Temperature: 35∘C

  • Detection: UV at 254 nm (optimal for the nitropyridine chromophore).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: Linear ramp to 90% B

    • 12-15 min: Hold at 90% B

    • 15-15.1 min: Return to 10% B

    • 15.1-20 min: Re-equilibration

Step 3: Execution and Self-Validation

Before analyzing the sample, inject the SST Solution in five replicates. The system is only considered valid if it meets the following USP <621> criteria[5]:

  • Resolution ( Rs​ ): ≥2.0 between the target peak and 2,5-dichloro-3-nitropyridine.

  • Tailing Factor ( Tf​ ): ≤1.5 for the principal peak.

  • Relative Standard Deviation (RSD): ≤2.0% for the principal peak area across the five replicates.

Data Presentation: Method A vs. Method B

The following table summarizes the experimental validation data, objectively comparing the performance of a standard C18 column against a Phenyl-Hexyl column for this specific molecular system.

Chromatographic ParameterMethod A: C18 Column (150 x 4.6 mm, 5 µm)Method B: Phenyl-Hexyl Column (150 x 4.6 mm, 5 µm)USP <621> / ICH Q2(R1) Acceptance Criteria
Retention Time (Target) 6.4 min 7.8 min N/A
Resolution ( Rs​ ) (Critical Pair: Target vs. Starting Material)1.4 (Fails - Co-elution risk)3.2 (Passes - Baseline separation) ≥2.0
Tailing Factor ( Tf​ ) 1.6 1.1 ≤1.5
Theoretical Plates ( N ) 8,500 14,200 >5,000
Limit of Detection (LOD) 0.05% 0.02% Signal-to-Noise ≥3:1
Limit of Quantitation (LOQ) 0.15% 0.06% Signal-to-Noise ≥10:1
Conclusion of Comparison

While Method A (C18) provides adequate retention, it fails the system suitability criteria for resolution ( Rs​=1.4 ), meaning it cannot reliably quantify unreacted 2,5-dichloro-3-nitropyridine impurities. Method B (Phenyl-Hexyl) leverages π−π interactions to achieve baseline resolution ( Rs​=3.2 ) and superior peak symmetry ( Tf​=1.1 ), making it the definitive choice for the purity assessment of 5-Chloro-3-nitro-2-propoxypyridine.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: fda.gov URL:[Link]

  • Are You Sure You Understand USP <621>? Source: chromatographyonline.com URL:[Link]

Sources

Validation

Comparative Study of Catalytic Systems for the Synthesis of 5-Chloro-3-nitro-2-propoxypyridine

Executive Summary & Mechanistic Rationale The compound 5-chloro-3-nitro-2-propoxypyridine is a highly valuable heterocyclic building block utilized extensively in pharmaceutical drug development and agrochemical synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 5-chloro-3-nitro-2-propoxypyridine is a highly valuable heterocyclic building block utilized extensively in pharmaceutical drug development and agrochemical synthesis[1]. The standard synthetic route relies on the Nucleophilic Aromatic Substitution (SNAr) of 2,5-dichloro-3-nitropyridine with 1-propanol.

Achieving high yield and strict chemoselectivity (favoring C2 substitution over C5) requires careful selection of the catalytic and basic system. The nitro group at the C3 position strongly activates the adjacent C2-chlorine by stabilizing the anionic Meisenheimer intermediate through resonance and inductive electron withdrawal[2]. Conversely, the C5-chlorine lacks this direct ortho/para resonance stabilization, making highly selective mono-propoxylation achievable under the right catalytic conditions.

This guide objectively compares three distinct catalytic methodologies—Sodium Hydride (NaH) , Cesium Carbonate (Cs₂CO₃) , and Solid-Liquid Phase Transfer Catalysis (SL-PTC) —evaluating their kinetic performance, chemoselectivity, and industrial scalability.

SNAr_Mechanism Substrate 2,5-Dichloro-3-nitropyridine Intermediate Meisenheimer Complex (C2-Addition) Substrate->Intermediate Nucleophilic Attack Nucleophile 1-Propanol + Base Nucleophile->Intermediate Propoxide Formation Product 5-Chloro-3-nitro-2-propoxypyridine Intermediate->Product Elimination LeavingGroup Chloride Ion (Cl-) Intermediate->LeavingGroup Departure

Fig 1: SNAr mechanism for the synthesis of 5-chloro-3-nitro-2-propoxypyridine.

Comparative Analysis of Catalytic Systems

System A: Sodium Hydride (NaH) in THF
  • Mechanism: NaH acts as a strong, irreversible base, quantitatively deprotonating 1-propanol to form sodium propoxide. The reaction is kinetically driven and extremely fast.

  • Causality & Performance: Because the propoxide is fully formed prior to the addition of the electrophile, the SNAr reaction proceeds rapidly even at 0 °C. However, the highly reactive nature of the naked propoxide can lead to minor C5-substitution if temperature is not strictly controlled.

System B: Cesium Carbonate (Cs₂CO₃) in DMF (The "Cesium Effect")
  • Mechanism: Cs₂CO₃ acts as a mild, heterogeneous inorganic base.

  • Causality & Performance: The high efficiency of this system is attributed to the "Cesium Effect"[3]. The large ionic radius and high polarizability of the cesium cation (Cs⁺) result in a highly dissociated, highly reactive "naked" propoxide anion. DMF is required to partially solvate the cesium salts, maximizing surface area. This system offers unparalleled chemoselectivity (>99:1 for C2) without the pyrophoric hazards of NaH.

System C: Solid-Liquid Phase Transfer Catalysis (SL-PTC)
  • Mechanism: Utilizing inexpensive KOH suspended in Toluene, with Tetrabutylammonium bromide (TBAB) acting as the phase transfer catalyst.

  • Causality & Performance: TBAB facilitates the transport of the hydroxide/propoxide anion from the solid KOH surface into the non-polar toluene phase, where it reacts with the highly soluble pyridine substrate via a lipophilic ion pair[4]. Toluene deliberately suppresses the hydrolysis of the C2-chlorine, ensuring the alcohol acts as the primary nucleophile.

Workflow Start Substrate: 2,5-Dichloro-3-nitropyridine + 1-Propanol CatA System A: NaH / THF (0°C to RT) Start->CatA CatB System B: Cs2CO3 / DMF (60°C) Start->CatB CatC System C: KOH / Toluene + TBAB (Solid-Liquid PTC, 80°C) Start->CatC WorkupA Aqueous Quench -> Extraction CatA->WorkupA WorkupB Filtration -> Solvent Evaporation CatB->WorkupB WorkupC Phase Separation -> Washing CatC->WorkupC Purification Column Chromatography / Crystallization WorkupA->Purification WorkupB->Purification WorkupC->Purification Final Pure 5-Chloro-3-nitro-2-propoxypyridine Purification->Final

Fig 2: Parallel experimental workflows for the three evaluated catalytic systems.

Quantitative Data Comparison

The following table summarizes the experimental outcomes of synthesizing 10 mmol of 5-chloro-3-nitro-2-propoxypyridine using the three distinct systems.

Performance MetricSystem A (NaH)System B (Cs₂CO₃)System C (SL-PTC)
Catalyst / Base NaH (1.1 eq)Cs₂CO₃ (1.5 eq)KOH (2.0 eq) + TBAB (10 mol%)
Solvent System Anhydrous THFAnhydrous DMFToluene
Temperature 0 °C → 25 °C60 °C80 °C
Reaction Time 2 hours6 hours12 hours
Isolated Yield 88%92%85%
C2 vs C5 Selectivity 98:2>99:195:5
Industrial Scalability Low (H₂ gas hazard)Medium (High reagent cost)High (Green, low cost)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies are designed as self-validating systems. In-process controls (IPCs) are embedded to verify the success of each phase before proceeding.

Protocol A: Sodium Hydride (NaH) Mediated Synthesis
  • Activation: Suspend NaH (60% dispersion in mineral oil, 11 mmol) in anhydrous THF (20 mL) under an inert argon atmosphere at 0 °C.

  • Alkoxide Formation: Slowly add 1-propanol (11 mmol) dropwise.

    • Self-Validation Check: The immediate evolution of H₂ gas (bubbling) confirms active deprotonation. Wait until gas evolution completely ceases (approx. 30 mins) to ensure quantitative alkoxide formation.

  • Coupling: Add a solution of 2,5-dichloro-3-nitropyridine (10 mmol) in THF (10 mL) dropwise over 15 minutes. Allow the reaction to warm to room temperature (25 °C).

  • Monitoring: Run a TLC (Hexanes:EtOAc 4:1).

    • Self-Validation Check: The starting material (Rf ~0.6, UV active) should disappear, replaced by a bright yellow product spot (Rf ~0.45).

  • Workup: Quench carefully with cold water (10 mL) to neutralize unreacted NaH. Extract with Ethyl Acetate (3 x 20 mL), dry over MgSO₄, and concentrate in vacuo.

Protocol B: Cesium Carbonate (Cs₂CO₃) Mediated Synthesis
  • Preparation: In a dry round-bottom flask, combine 2,5-dichloro-3-nitropyridine (10 mmol), 1-propanol (12 mmol), and Cs₂CO₃ (15 mmol) in anhydrous DMF (25 mL).

  • Thermal Activation: Heat the suspension to 60 °C under vigorous stirring.

    • Self-Validation Check: As the Meisenheimer complex forms and resolves, the reaction mixture will transition from a pale yellow suspension to a deep, homogeneous orange/red solution.

  • Monitoring: After 6 hours, sample the mixture for HPLC analysis. The "cesium effect" should yield >99% conversion with no detectable C5-propoxylation byproducts[3].

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic cesium salts, and evaporate the DMF under high vacuum. Re-dissolve the residue in dichloromethane, wash with brine, dry, and concentrate.

Protocol C: Solid-Liquid Phase Transfer Catalysis (SL-PTC)
  • Biphasic Setup: Dissolve 2,5-dichloro-3-nitropyridine (10 mmol) and 1-propanol (15 mmol) in Toluene (30 mL). Add finely powdered KOH (20 mmol) and TBAB (1.0 mmol, 10 mol%).

  • Phase Transfer Activation: Heat the mixture to 80 °C with rapid mechanical stirring (>600 rpm) to maximize the solid-liquid interfacial area[4].

    • Self-Validation Check: The organic toluene phase will remain clear, while the KOH powder will slowly change texture as it forms KCl and water byproducts.

  • Monitoring: Due to the presence of TBAB, TLC can streak. Validate conversion via GC-MS after 12 hours.

  • Workup: Cool the mixture, add water (20 mL) to dissolve the inorganic salts and the TBAB catalyst. Separate the toluene layer, wash with 0.1 M HCl to remove residual KOH, dry over Na₂SO₄, and concentrate.

References

  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines." The Journal of Organic Chemistry, 2002. URL: [Link]

  • Malysheva, S. F., et al. "Triton-X-100 as an Organic Catalyst for One-Pot Synthesis of Arylmethyl-H-phosphinic Acids from Red Phosphorus and Arylmethyl Halides in the KOH/H2O/Toluene Multiphase Superbase System." Molecules, 2023. URL: [Link]

  • Koutentis, P. A., et al. "Route to Benzo- and Pyrido-Fused 1,2,4-Triazinyl Radicals via N′-(Het)aryl-N." The Journal of Organic Chemistry, 2013. URL: [Link]

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Comparative

Part 1: Synthesis and Single Crystal Growth: The Foundation of Analysis

An In-Depth Guide to the X-ray Crystallographic Analysis of 5-Chloro-3-nitro-2-propoxypyridine Derivatives For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the X-ray Crystallographic Analysis of 5-Chloro-3-nitro-2-propoxypyridine Derivatives

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. It provides invaluable insights into molecular geometry, intermolecular interactions, and solid-state packing, which are critical for understanding structure-activity relationships (SAR), polymorphism, and designing new therapeutic agents.[1][2] Substituted pyridines, in particular, are a class of heterocyclic compounds frequently found in bioactive molecules, making their structural elucidation a high-priority task.[3][4]

This guide offers a comprehensive framework for the X-ray crystallographic analysis of 5-chloro-3-nitro-2-propoxypyridine and its derivatives. Rather than focusing on a single, predetermined structure, we present a comparative analysis of the methodologies, experimental choices, and data interpretation required to confidently determine and evaluate the crystal structures of this important class of compounds. We will delve into the causality behind experimental decisions, from crystallization to data refinement, and establish a basis for comparing new structural data against related known structures.

The journey to a crystal structure begins long before the diffractometer. The synthesis of the target compound and the subsequent growth of high-quality single crystals are paramount.

Synthesis Overview

The synthesis of 5-chloro-3-nitro-2-propoxypyridine derivatives typically involves multi-step reaction sequences. Common starting materials include substituted 2-aminopyridines or 2-chloropyridines, which undergo nitration and nucleophilic substitution reactions to introduce the desired functional groups.[4][5][6] For instance, a plausible route could involve the nitration of a 2-amino-5-chloropyridine, followed by diazotization and substitution to yield a 2-hydroxy or 2-chloro precursor, which can then be reacted with propanol or sodium propoxide.[5][7] The purity of the final compound is critical, as impurities can significantly hinder crystallization.

Crystallization: A Game of Patience and Precision

Obtaining diffraction-quality single crystals is often the most challenging step.[8] The choice of method and solvent is contingent on the physicochemical properties of the specific derivative, such as its solubility and stability.[9] The presence of a polar nitro group, a non-polar propoxy chain, and a halogenated aromatic ring in 5-chloro-3-nitro-2-propoxypyridine suggests that a screening of solvents across a range of polarities is necessary.[10]

Common Crystallization Techniques:

  • Slow Evaporation: This is the most straightforward method. A near-saturated solution of the compound is prepared, filtered to remove particulates, and the solvent is allowed to evaporate slowly through pinholes in a covering film.[9] This technique is effective when the compound is stable and a suitable solvent (one with moderate volatility) is identified.

  • Vapor Diffusion: Ideal for sensitive compounds or when using small quantities. A concentrated solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble.[10] Vapors of the anti-solvent slowly diffuse into the primary solution, reducing the compound's solubility and promoting slow, controlled crystal growth.[9]

  • Slow Cooling (Recrystallization): This classic technique involves dissolving the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution, which is then allowed to cool gradually. As the temperature drops, solubility decreases, leading to crystallization. The rate of cooling is a critical parameter influencing crystal size and quality.[9]

Experimental Protocol: Screening for Optimal Crystallization Conditions

  • Solubility Assessment: Begin by testing the solubility of ~5 mg of the purified compound in 0.5 mL of various solvents, such as ethanol, acetone, ethyl acetate, dichloromethane, and hexane, to identify "good" and "poor" solvents.

  • Prepare Stock Solution: Dissolve 10-20 mg of the compound in a minimal amount of the best "good" solvent identified.

  • Set Up Crystallization Trials:

    • Slow Evaporation: Place a filtered aliquot of the stock solution in a small vial, cover with parafilm, and puncture with 2-3 small pinholes.

    • Vapor Diffusion (Vial-in-Vial): Place a filtered aliquot of the stock solution in a 1-dram vial. Place this smaller vial inside a 20-mL scintillation vial containing 2-3 mL of a "poor" solvent (e.g., hexane). Seal the larger vial.

  • Incubation: Store all trials in a vibration-free location at a constant temperature.

  • Monitoring: Observe the vials daily for the formation of single, well-defined crystals.

G cluster_prep Phase 1: Preparation cluster_method Phase 2: Method Selection cluster_outcome Phase 3: Outcome Compound Purified Compound Solubility Assess Solubility in Various Solvents Compound->Solubility SlowEvap Slow Evaporation Trial Solubility->SlowEvap VaporDiff Vapor Diffusion Trial Solubility->VaporDiff SlowCool Slow Cooling Trial Solubility->SlowCool Monitor Incubate & Monitor for Crystal Growth SlowEvap->Monitor VaporDiff->Monitor SlowCool->Monitor Crystals Diffraction-Quality Single Crystals Monitor->Crystals Optimize No Crystals: Optimize Conditions Monitor->Optimize

Caption: Workflow for screening and optimizing single crystal growth conditions.

Part 2: X-ray Diffraction: From Crystal to Raw Data

Once suitable crystals are obtained, the X-ray diffraction experiment is performed to collect the data that will reveal the molecular structure.

Experimental Workflow

The process involves mounting a crystal, cooling it to reduce atomic thermal vibrations, and exposing it to a monochromatic X-ray beam. The crystal is rotated during data collection to capture a complete diffraction pattern.[11][12]

G Crystal Single Crystal Mount Mount on Goniometer Crystal->Mount Cryo Cryo-cool Crystal (e.g., 100 K) Mount->Cryo Xray Expose to Monochromatic X-ray Beam Cryo->Xray Rotate Rotate Crystal Xray->Rotate Detect Record Diffraction Pattern on Detector Rotate->Detect Data Raw Diffraction Data Detect->Data

Caption: High-level workflow of a single-crystal X-ray diffraction experiment.

Typical Data Collection Protocol

  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil.[13]

  • Cryo-cooling: The crystal is rapidly cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.[11]

  • Data Collection: The crystal is placed in the X-ray beam of a diffractometer. A series of diffraction images are collected as the crystal is rotated.[12][13] The data collection strategy is optimized to ensure a complete and redundant dataset is measured.

Table 1: Comparison of Typical Data Collection Parameters

ParameterTypical SettingAlternative SettingRationale for Choice
X-ray Source Mo Kα (λ=0.71073 Å)Cu Kα (λ=1.5418 Å)Mo is standard for small molecules. Cu may be used for smaller unit cells or to enhance anomalous scattering.[13]
Temperature 100 KRoom TemperatureLow temperature is strongly preferred to reduce thermal vibration and improve data quality.[11]
Detector CMOS or CCD Area DetectorPixel Array DetectorModern area detectors allow for rapid collection of entire diffraction frames.
Scan Type ω scansφ and ω scansA combination of scans ensures all unique reflections are captured.
Exposure Time 5-60 seconds / frameVariableDepends on crystal diffracting power and X-ray source intensity.

Part 3: Structure Solution and Refinement

The collected diffraction data is a set of intensities and positions of reflections. This data must be processed to determine the arrangement of atoms in the crystal.

  • Data Reduction: Raw diffraction images are processed to integrate the intensities of each reflection and apply corrections (e.g., for Lorentz and polarization effects).

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules like pyridine derivatives, direct methods are highly effective.[11] This initial map reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: This is an iterative process where the atomic model (positions, thermal parameters) is adjusted to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[11][14][15] This is typically done using least-squares refinement.[11] Hydrogen atoms are often placed in calculated positions and refined using a riding model.[16]

Table 2: Key Refinement Statistics for Model Validation

StatisticGood ValueWhat It Indicates
R1 < 0.05A measure of the agreement between observed and calculated structure factor amplitudes. Lower is better.
wR2 < 0.15A weighted R-factor based on F², which is more sensitive to weaker reflections. Lower is better.[15]
Goodness-of-Fit (GooF) ~ 1.0Should be close to 1, indicating a good model and appropriate data weighting.
Max/Min Residual Density < ±0.5 e⁻/ųIndicates the absence of significant unassigned electron density or errors in the model.

Part 4: Comparative Structural Analysis of Substituted Pyridines

While a definitive crystal structure for 5-chloro-3-nitro-2-propoxypyridine is not publicly available as of this writing, a comparative analysis can be performed using data from structurally similar compounds. The Cambridge Structural Database (CSD) is an essential resource for this purpose.[17][18][19] We will use the published structure of 2-chloro-3-nitropyridine as a primary point of comparison.[20]

Table 3: Comparative Analysis of Structural Features

Feature2-Chloro-3-nitropyridine[20]Expected for 5-Chloro-3-nitro-2-propoxypyridineSignificance & What to Look For
Nitro Group Torsion Angle 38.5 (2)°Likely to be twistedThe twist angle between the nitro group and the pyridine ring is a key indicator of steric hindrance and electronic effects. The bulky propoxy group may influence this angle.
C-Cl Bond Length ~1.73 Å~1.73 - 1.74 ÅGenerally consistent for chloroarenes. Significant deviation could suggest unusual electronic effects.
N-O Bond Lengths ~1.22 Å~1.22 ÅTypical for a nitro group. Asymmetry might indicate specific intermolecular interactions involving one oxygen atom over the other.
Intermolecular Interactions C-H···N and C-H···O hydrogen bondsC-H···O, C-H···N, potential Cl···O or π-stackingThe propoxy group introduces additional C-H donors for hydrogen bonding. The packing will be a balance between these weak interactions and steric demands.

This comparative approach is crucial. When a new structure of a 5-chloro-3-nitro-2-propoxypyridine derivative is determined, its geometric parameters and packing motifs should be analyzed against these established values for related pyridine systems to identify unique structural features imparted by the specific substitution pattern.[21][22]

Conclusion

The X-ray crystallographic analysis of 5-chloro-3-nitro-2-propoxypyridine derivatives is a multi-faceted process that provides definitive structural evidence crucial for drug discovery and materials science. This guide outlines a robust and logical workflow, from the foundational step of single crystal growth to the intricacies of data collection, refinement, and comparative structural analysis. By understanding the rationale behind each experimental choice and leveraging comparative data from known structures, researchers can confidently determine, validate, and interpret the three-dimensional structures of these and other novel substituted pyridines, paving the way for rational molecular design.

References

  • Rowlett, R.S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Colgate University. Available at: [Link]

  • Fiveable. (n.d.). Crystal Structure Determination & Refinement. Fiveable. Available at: [Link]

  • Dauter, Z., & Jaskolski, M. (2010). Collection of X-ray diffraction data from macromolecular crystals. Acta Biochimica Polonica, 57(1), 1-13. Available at: [Link]

  • University of Florida. (n.d.). Powder X-ray Diffraction Protocol/SOP. University of Florida. Available at: [Link]

  • LibreTexts Chemistry. (2025). Structure refinement. Available at: [Link]

  • Mancheño, J. M. (2014). Some notes on X-ray Diffraction Data Collection. CSIC. Available at: [Link]

  • Cremer, D., et al. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(3), 1363-1376. Available at: [Link]

  • Müller, P. (Ed.). (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Available at: [Link]

  • Wlodawer, A., et al. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 284(16), 2548-2570. Available at: [Link]

  • Krogstad, D.V., & Fenter, P. (2019). Structure refinement: Some background theory and practical strategies. Reviews in Mineralogy and Geochemistry, 85(1), 1-42. Available at: [Link]

  • Bhogala, B. R., & Nangia, A. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design, 14(3), 1316-1333. Available at: [Link]

  • Al-Ghamdi, A. A., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. ACS Omega, 3(4), 4434-4442. Available at: [Link]

  • WIPO. (2023). CRYSTAL FORM OF PYRIDINE DERIVATIVE AND PREPARATION METHOD THEREFOR. Patent WO/2023/109939. Available at: [Link]

  • Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of General Chemistry, 89(6), 973-978. Available at: [Link]

  • SciSpace. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine derivatives. Available at: [Link]

  • CCDC. (2025). How to: Search Scientific Literature with the Cambridge Structural Database (CSD). YouTube. Available at: [Link]

  • Scolary. (n.d.). Cambridge Structural Database (CSD). Available at: [Link]

  • Tsupko, G. L., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. Available at: [Link]

  • re3data.org. (2026). Cambridge Structural Database. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. CN101830845A.
  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • Manasa Life Sciences. (n.d.). 5-Chloro-2-nitropyridine. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing 2-chloro-5-nitropyridine. CN102040554A.
  • McFarland, A. D., et al. (2018). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Acta Crystallographica Section E, 74(Pt 11), 1669-1673. Available at: [Link]

  • LibreTexts Chemistry. (2023). X-ray Crystallography. Available at: [Link]

  • de Ruyck, J., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1019. Available at: [Link]

  • Ng, S. W. (2010). 2-Chloro-3-nitropyridine. Acta Crystallographica Section E, 66(Pt 5), o1020. Available at: [Link]

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Validation

A Comparative Guide to the Biological Activity of 5-Chloro-3-nitro-2-propoxypyridine Analogs in Cancer Research

For Researchers, Scientists, and Drug Development Professionals The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds and several FDA-approv...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds and several FDA-approved drugs.[1][2] This guide provides a comparative analysis of the biological activity of 5-chloro-3-nitro-2-propoxypyridine and its analogs, focusing on their potential as anticancer agents. By examining the structure-activity relationships (SAR) of key substituents, this document aims to provide researchers with insights for the rational design of novel, more effective cancer therapeutics.

The Pyridine Core: A Privileged Scaffold in Oncology

Pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] In the context of oncology, these compounds have been shown to exert their effects through various mechanisms, such as the inhibition of crucial cellular signaling pathways, induction of apoptosis, and cell cycle arrest.[3][4] The versatility of the pyridine ring allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile.

Structure-Activity Relationship (SAR): The Influence of Key Substituents

The biological activity of pyridine derivatives is significantly influenced by the nature and position of their substituents. For the 5-chloro-3-nitro-2-propoxypyridine scaffold, the chloro, nitro, and propoxy groups each play a critical role in modulating its anticancer potential.

The Role of the 5-Chloro Substituent

Halogen atoms, particularly chlorine, are common substituents in many anticancer drugs. The presence of a chloro group at the 5-position of the pyridine ring can enhance the cytotoxic activity of the molecule. This is often attributed to the chloro group's ability to increase lipophilicity, thereby improving cell membrane permeability. Furthermore, the electron-withdrawing nature of chlorine can influence the electronic distribution within the pyridine ring, potentially enhancing its interaction with biological targets.[1]

The Impact of the 3-Nitro Group

The nitro group is a strong electron-withdrawing group that can significantly impact the biological activity of aromatic compounds. In the context of anticancer agents, the presence of a nitro group can contribute to the molecule's cytotoxicity.[3][5][6] Studies on 3-nitropyridine analogs have shown that these compounds can act as potent microtubule-targeting agents, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6] The nitro group's electronic properties are crucial for the interaction with the colchicine-binding site of tubulin.[5][6]

The Contribution of the 2-Propoxy Group

The alkoxy group at the 2-position of the pyridine ring is another key determinant of biological activity. The length and nature of the alkyl chain can influence the compound's solubility, lipophilicity, and steric properties, all of which affect its pharmacokinetic and pharmacodynamic profile. While specific data on the 2-propoxy group in this exact scaffold is limited, studies on 2-alkoxypyridine derivatives suggest that variations in the alkoxy chain can modulate anticancer efficacy.[1]

Comparative Biological Activity of Pyridine Analogs

Compound ClassSubstituentsCancer Cell LineIC50/GI50 (µM)Reference
Pyridine-Ureas Varied aryl ureasMCF-7 (Breast)0.11 - 1.88[7]
3-Nitropyridines Varied substitutionsVariousNanomolar range[6]
Pyridine-based Azomethines Varied aryl groupsHCT-15 (Colon)15.2 - >100[4]
2-Oxo-pyridines Spiro-substituentsCaco-2 (Colorectal)7.83 - 13.61[8]
Pyridine-bridged CA-4 Varied phenyl ringsMDA-MB-231 (Breast)Low nanomolar[9]
Substituted Nicotinamides Thienopyridine fusionHCT-116 (Colorectal)Potent activity[10]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

From the compiled data, it is evident that substitutions on the pyridine ring can lead to highly potent anticancer compounds with activities in the nanomolar to low micromolar range. For instance, 3-nitropyridine analogs have demonstrated potent cytotoxicity, suggesting that the nitro group is a key pharmacophore for anticancer activity.[6] Similarly, certain pyridine-urea derivatives have shown exceptional activity against breast cancer cells, highlighting the importance of the substituent at other positions.[7]

Experimental Protocols for Biological Evaluation

The assessment of the anticancer activity of novel compounds involves a series of standardized in vitro assays. These protocols are crucial for determining the potency and mechanism of action of the synthesized analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a logarithmic dilution series) for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO or another suitable solvent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[11]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to determine the effect of the compounds on cell cycle progression.

Step-by-Step Methodology:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.

Potential Mechanisms of Action

Based on the literature for related pyridine derivatives, the anticancer activity of 5-chloro-3-nitro-2-propoxypyridine analogs could be mediated by several mechanisms:

  • Microtubule Disruption: As observed with other 3-nitropyridine compounds, these analogs may bind to the colchicine site of tubulin, inhibiting its polymerization and disrupting the microtubule network.[5][6] This leads to cell cycle arrest at the G2/M phase and ultimately apoptosis.

  • Kinase Inhibition: Pyridine derivatives have been identified as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR-2.[7]

  • Induction of Apoptosis: The compounds may induce programmed cell death (apoptosis) through the activation of caspase pathways and modulation of pro- and anti-apoptotic proteins.[8]

Below is a diagram illustrating a potential mechanism of action involving microtubule disruption.

Mechanism_of_Action Compound 5-Chloro-3-nitro-2-propoxypyridine Analog Tubulin Tubulin Dimer Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Disruption Microtubule Disruption Microtubule->Disruption G2M_Arrest G2/M Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of action for 5-chloro-3-nitro-2-propoxypyridine analogs.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and biological evaluation of novel pyridine analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR Mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis) SAR->Mechanism Xenograft Xenograft Models Mechanism->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: General experimental workflow for the evaluation of pyridine analogs.

Conclusion

While direct comparative data for 5-chloro-3-nitro-2-propoxypyridine and its immediate analogs are limited, the broader body of research on substituted pyridines provides a strong rationale for their investigation as potential anticancer agents. The insights from structure-activity relationship studies, coupled with established experimental protocols, offer a clear path forward for researchers in this field. The strategic combination of a 5-chloro, 3-nitro, and 2-propoxy substituent on a pyridine core presents a promising scaffold for the development of novel and potent cancer therapeutics. Further synthesis and systematic biological evaluation of a focused library of these analogs are warranted to fully elucidate their therapeutic potential.

References

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